Vanoxonin
Description
This compound has been reported in Saccharopolyspora hirsuta with data available.
from Saccharopolyspora hirsuta; MF C18-H25-N3-O9
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDMHXDGAWLOA-LQJRIPTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007192 | |
| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-99-5 | |
| Record name | Vanoxonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Vanoxonin: A Technical Guide to its Production, Mechanism, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxonin, a potent inhibitor of thymidylate synthetase, is a secondary metabolite produced by the Gram-positive actinobacterium Saccharopolyspora hirsuta. This technical guide provides an in-depth overview of this compound, encompassing its producing organism, biosynthesis, mechanism of action, and potential therapeutic applications. The document details experimental protocols for the cultivation of S. hirsuta, as well as for the extraction, purification, and genetic manipulation of the organism. Furthermore, it presents a comprehensive analysis of this compound's interaction with its target enzyme and explores potential downstream signaling consequences. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the further study and exploitation of this promising natural product.
Introduction
This compound is a dipeptide-based natural product first isolated from the cultured broth of Saccharopolyspora hirsuta (strain MG245-CF2)[1]. Structurally, it is L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[2]. The molecule's most notable biological activity stems from its potent and specific inhibition of thymidylate synthetase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication[1][3]. This mechanism of action places this compound in a class of compounds with significant potential for anticancer therapy. The active form of this compound is a complex with vanadium, which enhances its inhibitory activity[3].
The Producing Organism: Saccharopolyspora hirsuta
Saccharopolyspora hirsuta is a filamentous, aerobic, Gram-positive actinobacterium belonging to the family Pseudonocardiaceae. Members of the genus Saccharopolyspora are known producers of a diverse array of bioactive secondary metabolites.
Cultivation of Saccharopolyspora hirsuta
S. hirsuta can be cultivated on various standard microbiological media. The following table summarizes the composition of a commonly used medium for the growth of S. hirsuta.
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Calcium Carbonate | 2.0 |
| Agar (for solid medium) | 12.0 |
| Distilled Water | 1000 mL |
| pH | 7.2 |
Table 1: Composition of ISP Medium 2 for Saccharopolyspora hirsuta Cultivation.
Optimal growth temperature for S. hirsuta is generally around 30°C.
This compound Production and Purification
Proposed Fermentation Protocol for this compound Production
This proposed protocol is based on general fermentation practices for Saccharopolyspora species and will likely require optimization for maximal this compound yield.
-
Inoculum Preparation: Aseptically inoculate a 50 mL falcon tube containing 10 mL of ISP Medium 2 broth with a loopful of S. hirsuta spores or a mycelial fragment from a mature agar plate. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Seed Culture: Transfer the inoculum to a 500 mL baffled flask containing 100 mL of ISP Medium 2 broth. Incubate at 30°C with shaking at 200 rpm for 48 hours.
-
Production Culture: Inoculate a 2 L baffled flask containing 500 mL of production medium (ISP Medium 2 or an optimized version) with the seed culture (5% v/v). Incubate at 30°C with shaking at 200 rpm for 5-7 days. Monitor the production of this compound periodically using a suitable analytical method such as HPLC.
Proposed Extraction and Purification Protocol
This protocol is a general guideline for the extraction and purification of a polar secondary metabolite like this compound from a fermentation broth.
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
Adjust the pH of the supernatant to 2.0 with HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of methanol and apply to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform). Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform-methanol mixtures). Collect fractions and analyze for the presence of this compound.
-
Reversed-Phase HPLC: Pool the fractions containing this compound and further purify using a preparative reversed-phase C18 HPLC column. Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase. Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 280 nm) and collect the peak corresponding to this compound.
-
-
Final Purification and Characterization: Lyophilize the purified fraction to obtain this compound as a powder. Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.
Mechanism of Action and Signaling Pathways
Inhibition of Thymidylate Synthetase
This compound's primary molecular target is thymidylate synthetase (TS). In the presence of vanadium, this compound forms a stable complex that acts as a potent inhibitor of TS. The this compound-vanadium complex exhibits competitive inhibition with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive inhibition with respect to the cofactor 5,10-methylenetetrahydrofolate[3]. The IC50 value for the inhibition of thymidylate synthetase by this compound is 0.7 µg/mL[1].
Downstream Cellular Consequences
The inhibition of thymidylate synthetase by this compound leads to a depletion of the intracellular dTMP pool. This, in turn, disrupts the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication. The resulting imbalance in deoxynucleotide pools can trigger cell cycle arrest and ultimately lead to apoptosis, particularly in rapidly proliferating cells such as cancer cells.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization [frontiersin.org]
- 6. [PDF] Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization | Semantic Scholar [semanticscholar.org]
Vanoxonin: A Technical Guide for Researchers
Abstract
Vanoxonin is a naturally occurring dipeptide that has garnered interest for its potent and specific inhibition of thymidylate synthetase, a critical enzyme in DNA biosynthesis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a complex dipeptide first isolated from the cultured broths of Saccharopolyspora hirsuta[1]. Its structure was elucidated through acid hydrolysis, spectroscopic analysis, and confirmed by total synthesis[2].
Chemical Structure
Acid hydrolysis of this compound yields equimolar amounts of 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine[2]. The sequence of these components was determined to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[2]. The presence of an acetyl group was confirmed by 1H NMR spectroscopy[2].
IUPAC Name: (2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H25N3O9 | [1][3][4] |
| Molecular Weight | 427.41 g/mol | [4][5] |
| Appearance | Colorless powder | [3] |
| CAS Number | 86933-99-5 | [4][5] |
| Predicted XlogP | -0.5 | [1] |
| Solubility, pKa, Melting Point | Not reported in publicly available literature | |
| Stability | Not reported in publicly available literature |
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely published. However, key spectroscopic techniques were instrumental in its structure elucidation[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy was used to suggest the presence of an acetyl group in the this compound structure[2]. A full spectral assignment is not publicly available.
Mass Spectrometry (MS)
Mass spectrometric analysis was critical in determining the sequence of the amino acid and dihydroxybenzoic acid components of this compound[2]. Predicted collision cross-section values for various adducts have been calculated.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 428.16638 | 195.5 |
| [M+Na]+ | 450.14832 | 194.2 |
| [M-H]- | 426.15182 | 192.7 |
| [M+NH4]+ | 445.19292 | 200.5 |
| [M+K]+ | 466.12226 | 196.6 |
| Data from PubChem[1] |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific IR and UV-Vis absorption data for this compound are not detailed in the available literature.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of thymidylate synthetase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).
Inhibition of Thymidylate Synthetase
This compound itself is not the active inhibitor. It forms a stable, quinquevalent vanadium complex that is the true inhibitory species[3]. This complex demonstrates significant inhibition of thymidylate synthetase with an IC50 value of 0.7 µg/mL[3]. The catechol moiety of the 2,3-dihydroxybenzoyl group is essential for its inhibitory activity, as it chelates the vanadium ion[3].
Mechanism of Inhibition
The this compound-vanadium complex exhibits competitive inhibition with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive inhibition with respect to the cofactor 5,10-methylenetetrahydrofolate (mTHF)[3]. This indicates that the complex binds to the dUMP binding site on the enzyme, preventing the natural substrate from binding. The uncompetitive inhibition with respect to mTHF suggests that the inhibitor binds to the enzyme-dUMP complex at a site distinct from the mTHF binding site, or that it enhances the binding of mTHF to the enzyme-inhibitor complex.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis, isolation, and specific bioassays of this compound are not fully detailed in publicly accessible literature. However, based on published research, the following sections outline the general methodologies that would be employed.
Fermentation and Isolation of this compound
This compound is produced by the fermentation of Saccharopolyspora hirsuta strain MG245-CF2[1]. A general workflow for its isolation would involve:
Total Synthesis
The total synthesis of this compound has been achieved, confirming its structure[2]. A detailed synthetic route is not publicly available but would involve the coupling of the three constituent molecules: 2,3-dihydroxybenzoic acid, L-threonine, and a protected form of L-Nω-acetyl-Nω-hydroxyornithine, likely using standard peptide coupling methodologies.
Thymidylate Synthetase Inhibition Assay
The inhibitory activity of the this compound-vanadium complex on thymidylate synthetase can be determined using a spectrophotometric assay. This assay monitors the conversion of dUMP and mTHF to dTMP and dihydrofolate (DHF). The formation of DHF results in an increase in absorbance at 340 nm.
Principle: The oxidation of mTHF to DHF during the enzymatic reaction leads to an increase in absorbance at 340 nm. The rate of this increase is proportional to the enzyme activity.
General Protocol:
-
Preparation of Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Thymidylate Synthetase (purified enzyme)
-
dUMP solution
-
mTHF solution
-
This compound solution
-
Vanadium salt solution (e.g., VOSO₄)
-
Reducing agent (e.g., 2-mercaptoethanol)
-
-
Formation of this compound-Vanadium Complex:
-
Incubate this compound with the vanadium salt in the assay buffer to allow for complex formation.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, dUMP, the reducing agent, and varying concentrations of the pre-formed this compound-vanadium complex.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding thymidylate synthetase.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of the this compound-vanadium complex relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound, through its vanadium complex, presents a compelling case for further investigation as a specific inhibitor of thymidylate synthetase. Its unique mechanism of action, involving competitive inhibition with respect to dUMP and uncompetitive inhibition towards mTHF, distinguishes it from other known TS inhibitors. While a significant amount of foundational knowledge exists, further research is required to fully characterize its physicochemical properties, delineate its detailed spectroscopic profile, and optimize its synthesis and isolation. This technical guide consolidates the currently available information to facilitate future research and development efforts centered on this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]
Vanoxonin's Mechanism of Action on Thymidylate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of vanoxonin, a natural product inhibitor of thymidylate synthase (TS). This compound, in complex with vanadium, presents a unique mode of inhibition against this critical enzyme in nucleotide biosynthesis. This document provides a comprehensive overview of its inhibitory kinetics, the experimental protocols used to elucidate its mechanism, and visual representations of the key pathways and workflows.
Core Inhibition Data
This compound's inhibitory activity against thymidylate synthase is significantly enhanced when it forms a complex with vanadium. The available quantitative data from in vitro studies are summarized below.
| Inhibitor | Target Enzyme | IC50 | Notes |
| This compound-Vanadium Complex | Thymidylate Synthase | 0.7 µg/mL | The active form of inhibition.[1][2][3] |
| This compound (alone) | Thymidylate Synthase | 200 µg/mL | Demonstrates significantly weaker inhibition without the presence of vanadium, highlighting the metal's crucial role in its activity.[2] |
Mechanism of Action: A Dualistic Inhibition Model
This compound, in its active form as a quinquevalent vanadium complex with two this compound molecules, exhibits a distinct dualistic mechanism of inhibition against thymidylate synthase.[4] The catechol group of this compound is essential for this inhibitory action.[4] The complex demonstrates:
-
Competitive Inhibition with respect to Deoxyuridine Monophosphate (dUMP): The this compound-vanadium complex vies with the substrate dUMP for binding to the active site of thymidylate synthase. This mode of inhibition suggests that the complex, or a part of it, structurally mimics dUMP, thereby preventing the natural substrate from binding and halting the catalytic cycle.
-
Uncompetitive Inhibition with respect to 5,10-Methylenetetrahydrofolate (mTHF): In contrast, the inhibition is uncompetitive concerning the co-substrate mTHF. This indicates that the this compound-vanadium complex does not bind to the free enzyme to block mTHF binding. Instead, it is proposed to bind to the enzyme-dUMP complex, forming a dead-end ternary complex. This sequestration of the enzyme-substrate complex prevents the subsequent binding of mTHF and the completion of the methylation reaction.
This dual inhibition pattern makes the this compound-vanadium complex a particularly interesting subject for further investigation in drug development, as it targets two key steps in the thymidylate synthase catalytic cycle.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the inhibitory action of this compound on thymidylate synthase.
Preparation of the this compound-Vanadium Complex
Objective: To prepare the active inhibitory complex for use in subsequent assays.
Materials:
-
This compound
-
Vanadyl sulfate (VOSO₄) or another suitable vanadium(V) salt
-
Appropriate buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare stock solutions of this compound and the vanadium salt in the desired buffer.
-
Mix this compound and the vanadium salt in a 2:1 molar ratio to favor the formation of the active complex, which consists of two molecules of this compound per vanadium ion.[4]
-
Incubate the mixture for a specified period (e.g., 30 minutes) at room temperature to allow for complex formation.
-
The resulting this compound-vanadium complex solution is then used in the inhibition assays.
Thymidylate Synthase Activity and Inhibition Assay
Objective: To determine the IC50 and the kinetic parameters of inhibition (competitive and uncompetitive) of the this compound-vanadium complex.
Principle: Thymidylate synthase activity is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from mTHF.
Materials:
-
Purified thymidylate synthase enzyme
-
Deoxyuridine monophosphate (dUMP) stock solution
-
5,10-Methylenetetrahydrofolate (mTHF) stock solution
-
This compound-vanadium complex solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl₂, 1 mM EDTA, and 10 mM β-mercaptoethanol)
-
UV-Vis spectrophotometer
Procedure:
IC50 Determination:
-
In a cuvette, combine the assay buffer, a fixed concentration of dUMP (typically at its Km value), a fixed concentration of mTHF, and varying concentrations of the this compound-vanadium complex.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of thymidylate synthase.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinetic Analysis (Competitive Inhibition vs. dUMP):
-
Set up a series of reactions with a fixed, saturating concentration of mTHF.
-
Vary the concentration of dUMP across a range (e.g., 0.5x to 5x the Km of dUMP).
-
For each dUMP concentration, measure the initial reaction velocity in the absence and presence of at least two different fixed concentrations of the this compound-vanadium complex.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[dUMP]). For competitive inhibition, the lines will intersect on the y-axis.
Kinetic Analysis (Uncompetitive Inhibition vs. mTHF):
-
Set up a series of reactions with a fixed, saturating concentration of dUMP.
-
Vary the concentration of mTHF across a range.
-
For each mTHF concentration, measure the initial reaction velocity in the absence and presence of at least two different fixed concentrations of the this compound-vanadium complex.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[mTHF]). For uncompetitive inhibition, the lines will be parallel.
Concluding Remarks
This compound, through its vanadium complex, presents a compelling case for a multi-faceted inhibitor of thymidylate synthase. Its dual mechanism of competitive and uncompetitive inhibition offers a unique approach to disrupting the synthesis of dTMP, a critical component for DNA replication. The significant difference in inhibitory potency between the complexed and uncomplexed this compound underscores the pivotal role of the vanadium center in its biological activity. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other potential inhibitors of thymidylate synthase, aiding in the ongoing efforts of drug discovery and development in oncology and other therapeutic areas where cell proliferation is a key factor.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate Synthase Inhibitor | this compound [CAS: 86933-99-5] | フナコシ [funakoshi.co.jp]
- 3. labshake.com [labshake.com]
- 4. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxonin: A Natural Thymidylate Synthase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxonin is a naturally occurring dipeptide hydroxamic acid derivative isolated from the cultured broth of Saccharopolyspora hirsuta. While this compound alone exhibits weak inhibitory activity against thymidylate synthase (TS), its potency is dramatically enhanced upon forming a complex with quinquevalent vanadium (V⁵⁺). This technical guide provides a comprehensive overview of this compound as a natural inhibitor of thymidylate synthase, a critical enzyme in de novo DNA synthesis and a key target in cancer chemotherapy. This document details the mechanism of action, enzyme kinetics, and available cytotoxicity data for the this compound-vanadium complex. Furthermore, it outlines the experimental protocols for assessing its inhibitory activity and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to Thymidylate Synthase and its Inhibition
Thymidylate synthase (TS) is a pivotal enzyme in the folate pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor.[1] This reaction is the sole de novo source of dTMP, an essential precursor for DNA synthesis and repair.[1] Consequently, TS has long been a prime target for the development of anticancer drugs.[2] Inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides, DNA damage, and ultimately, "thymineless death" in rapidly proliferating cancer cells.[2]
This compound: A Natural Product Inhibitor
This compound was discovered as a secondary metabolite from Saccharopolyspora hirsuta.[3] Its structure was identified as L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine, with a molecular formula of C₁₈H₂₅N₃O₉.[4]
The Active this compound-Vanadium Complex
This compound itself is a poor inhibitor of thymidylate synthase.[1] Its potent biological activity is manifested upon the formation of a stable complex with quinquevalent vanadium (V⁵⁺).[3][5] Spectroscopic studies have shown that the active inhibitor is a complex where two molecules of this compound are ligated to a central vanadium ion through their catechol moieties.[5] The catechol group of this compound is therefore essential for its inhibitory function.[5]
Formation of the active this compound-vanadium complex.
Mechanism of Thymidylate Synthase Inhibition
The this compound-vanadium complex exhibits a mixed-mode of inhibition against thymidylate synthase. Kinetic studies have revealed that the complex is a competitive inhibitor with respect to the substrate deoxyuridylic acid (dUMP) and an uncompetitive inhibitor with respect to the cofactor 5,10-methylenetetrahydrofolate.[5]
This dual mechanism suggests that the this compound-vanadium complex binds to the dUMP binding site on the free enzyme, thereby competing with the natural substrate. The uncompetitive inhibition concerning the folate cofactor implies that the complex also binds to the enzyme-substrate (E-dUMP) complex at a site distinct from the folate binding site, preventing the catalytic reaction from proceeding.
Inhibition of Thymidylate Synthase by this compound-Vanadium Complex.
Quantitative Data
The inhibitory and cytotoxic activities of this compound and its vanadium complex have been quantified in several studies. The available data is summarized in the tables below.
Table 1: Inhibitory Activity against Thymidylate Synthase
| Compound | IC₅₀ (µg/mL) | Source(s) |
| This compound | 200 | [1] |
| This compound-Vanadium Complex | 0.7 | [1][3] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Activity | Value (µg/mL) | Source(s) |
| This compound-Vanadium Complex | L-1210 Lymphatic Leukemia | MIC | 25 | [1] |
Experimental Protocols
Thymidylate Synthase Inhibition Assay (Tritiated 5-Fluoro-dUMP Binding Assay)
This assay quantifies thymidylate synthase activity by measuring the binding of a radiolabeled inhibitor, [6-³H]5-fluoro-dUMP, to the enzyme.
Materials:
-
Purified thymidylate synthase
-
Cell lysate containing thymidylate synthase
-
[6-³H]5-fluoro-dUMP (radiolabeled inhibitor)
-
Cofactor solution (containing tetrahydrofolic acid, sodium ascorbate, and formaldehyde)
-
Assay buffer (e.g., Tris-HCl with 2-mercaptoethanol, CMP, and NaF)
-
This compound and a source of quinquevalent vanadium (e.g., sodium orthovanadate) to form the complex
-
Scintillation counter and vials
-
Microcentrifuge
Protocol:
-
Enzyme Preparation: Prepare purified thymidylate synthase or a cell lysate containing the enzyme.
-
Inhibitor Preparation: Prepare a stock solution of the this compound-vanadium complex by pre-incubating this compound with a molar excess of sodium orthovanadate in an appropriate buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.
-
Inhibition: Add varying concentrations of the this compound-vanadium complex to the reaction mixtures and incubate for a predetermined time at a specific temperature (e.g., 37°C).
-
Binding Reaction: Initiate the binding reaction by adding the cofactor solution and [6-³H]5-fluoro-dUMP.
-
Incubation: Incubate the reaction mixtures to allow for the formation of the ternary complex between the enzyme, cofactor, and radiolabeled inhibitor.
-
Separation: Separate the protein-bound radiolabel from the free radiolabel. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the protein-bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound-vanadium complex and determine the IC₅₀ value.
Workflow for Thymidylate Synthase Inhibition Assay.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
L-1210 lymphatic leukemia cells (or other desired cell line)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-vanadium complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the this compound-vanadium complex for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control and determine the MIC or IC₅₀ value for cytotoxicity.
Downstream Cellular Effects and Signaling Pathways
Inhibition of thymidylate synthase by any agent, including the this compound-vanadium complex, is expected to trigger a cascade of downstream cellular events. The depletion of dTMP and the subsequent imbalance in the deoxynucleotide pool primarily lead to:
-
S-phase Cell Cycle Arrest: Cells are unable to complete DNA replication and arrest in the S-phase of the cell cycle.
-
Induction of Apoptosis: The DNA damage and cellular stress resulting from thymine depletion activate apoptotic pathways, leading to programmed cell death.
While specific studies on the detailed signaling pathways affected by this compound are limited, it is plausible that its action involves the modulation of key cell cycle regulators (e.g., cyclins and cyclin-dependent kinases) and apoptotic proteins (e.g., caspases and members of the Bcl-2 family). Further research is warranted to elucidate the precise molecular signaling cascades initiated by this compound-mediated thymidylate synthase inhibition.
Hypothesized Downstream Effects of this compound.
Conclusion and Future Directions
This compound, in its vanadium-complexed form, presents a compelling natural product inhibitor of thymidylate synthase. Its potent and specific mechanism of action makes it a valuable tool for cancer research and a potential lead compound for drug development. However, significant gaps in our understanding of this compound remain. Future research should focus on:
-
Detailed Enzyme Kinetics: Determination of the Ki value for the this compound-vanadium complex to provide a more precise measure of its inhibitory potency.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the antitumor activity of the this compound-vanadium complex in animal models and characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicology: Comprehensive assessment of the potential toxicity of the this compound-vanadium complex in vitro and in vivo.
-
Elucidation of Signaling Pathways: In-depth investigation of the downstream molecular signaling pathways modulated by this compound-mediated thymidylate synthase inhibition.
Addressing these areas will be crucial for fully realizing the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Thymidylate Synthase Inhibitor | this compound [CAS: 86933-99-5] | フナコシ [funakoshi.co.jp]
- 2. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Vanoxonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxonin is a naturally occurring dipeptide that, in the presence of vanadium, exhibits potent inhibitory activity against thymidylate synthetase (TS). This enzyme is a critical component in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The inhibition of TS by the this compound-vanadium complex leads to the disruption of DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a proposed signaling pathway based on the downstream effects of thymidylate synthase inhibition.
Core Biological Activity: Inhibition of Thymidylate Synthetase
This compound, isolated from Saccharopolyspora hirsuta, is a dipeptide with the structure L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[1]. Its primary biological significance lies in its ability to form a stable, quinquevalent vanadium complex that acts as a potent inhibitor of thymidylate synthetase[2][3]. The catechol group of this compound is essential for this inhibitory activity[3].
Mechanism of Inhibition
The this compound-vanadium complex exhibits a specific mode of inhibition against thymidylate synthetase isolated from Ehrlich ascites carcinoma cells[3]. Kinetic studies have revealed the following:
-
Competitive Inhibition with respect to deoxyuridylic acid (dUMP): The complex competes with the enzyme's natural substrate, dUMP, for binding to the active site.
-
Uncompetitive Inhibition with respect to 5,10-methylenetetrahydrofolate: The complex binds to the enzyme-substrate (E-dUMP) complex, preventing the catalytic reaction with the cofactor.
This dual inhibitory mechanism underscores the potency of the this compound-vanadium complex.
Quantitative Data
The inhibitory potency of the this compound-vanadium complex against thymidylate synthetase has been quantified, providing a key metric for its biological activity.
| Compound | Target Enzyme | Source of Enzyme | IC50 | Reference |
| This compound-Vanadium Complex | Thymidylate Synthetase | Ehrlich ascites carcinoma cells (mice) | 0.7 µg/mL | [2] |
Experimental Protocols
Preparation of the this compound-Vanadium Complex
A detailed protocol for the formation of the active inhibitory complex is crucial for in vitro studies.
Materials:
-
This compound
-
Ammonium metavanadate (NH₄VO₃)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of ammonium metavanadate in deionized water.
-
Mix this compound and ammonium metavanadate solutions in a molar ratio of 2:1 (this compound:Vanadium).
-
Adjust the pH of the solution to the desired experimental range (e.g., pH 7.4 for enzymatic assays).
-
Allow the solution to incubate at room temperature for a specified time to ensure complete complex formation. The formation of the quinquevalent vanadium complex with two moles of this compound can be monitored spectrophotometrically[3].
Thymidylate Synthetase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of the this compound-vanadium complex on thymidylate synthetase.
Materials:
-
Purified thymidylate synthetase from a suitable source (e.g., Ehrlich ascites carcinoma cells)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH₂-H₄folate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 25 mM MgCl₂, 1 mM EDTA)
-
This compound-vanadium complex solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Purify thymidylate synthetase from Ehrlich ascites carcinoma cells using established methods such as affinity chromatography[2]. Determine the protein concentration of the purified enzyme solution.
-
Assay Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, dUMP, and CH₂-H₄folate at their final concentrations.
-
Inhibitor Addition: Add varying concentrations of the pre-formed this compound-vanadium complex to the reaction mixtures. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the purified thymidylate synthetase to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The oxidation of CH₂-H₄folate to dihydrofolate during the conversion of dUMP to dTMP results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Cellular Effects
Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on its well-defined molecular target, thymidylate synthetase, a logical downstream signaling cascade leading to its ultimate biological effects can be proposed. Inhibition of thymidylate synthase is a well-established mechanism for anticancer drugs, and its cellular consequences are well-documented.
Proposed Downstream Effects of this compound
The inhibition of thymidylate synthetase by the this compound-vanadium complex initiates a cascade of cellular events.
Description of the Pathway:
-
Inhibition of Thymidylate Synthetase: The this compound-vanadium complex directly inhibits the enzymatic activity of thymidylate synthetase.
-
Depletion of dTMP and dTTP: This inhibition leads to a decrease in the cellular pool of dTMP, and consequently, deoxythymidine triphosphate (dTTP), a crucial building block for DNA.
-
Inhibition of DNA Synthesis: The depletion of dTTP directly impairs the process of DNA replication.
-
Induction of DNA Damage: The imbalance in the deoxynucleotide pool can lead to the misincorporation of uracil into DNA, triggering DNA damage response pathways.
-
Cell Cycle Arrest: The inhibition of DNA synthesis and the induction of DNA damage primarily cause the cell to arrest in the S-phase of the cell cycle.
-
Apoptosis: If the DNA damage is irreparable or the S-phase arrest is prolonged, the cell undergoes programmed cell death, or apoptosis.
Implications for Drug Development
The potent and specific inhibition of thymidylate synthetase by the this compound-vanadium complex makes it an interesting candidate for further investigation in the context of drug development, particularly in the field of oncology. Thymidylate synthase is a well-validated target for a number of clinically used chemotherapeutic agents. The unique structure of this compound and its reliance on vanadium for activity may offer advantages in terms of specificity and overcoming resistance mechanisms associated with other thymidylate synthase inhibitors. Further research into the cellular uptake, stability, and in vivo efficacy of the this compound-vanadium complex is warranted to fully assess its therapeutic potential.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of thymidylate synthetase in the liver of the mouse bearing Ehrlich ascites tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of thymidylate synthetase from Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxonin-Vanadium Complex: A Technical Guide to Formation, Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxonin, a natural product isolated from Saccharopolyspora hirsuta, is a potent inhibitor of thymidylate synthase, a critical enzyme in de novo DNA synthesis.[1] Its inhibitory activity is markedly enhanced upon the formation of a complex with vanadium. This technical guide provides an in-depth overview of the this compound-vanadium complex, including its formation, mechanism of action, and relevant experimental protocols. Quantitative data are summarized for clarity, and key processes are visualized using logical diagrams. This document is intended to serve as a comprehensive resource for researchers in oncology, enzymology, and medicinal chemistry.
Introduction
This compound is a dipeptide derivative with the molecular formula C₁₈H₂₅N₃O₉.[1] Structural analysis has revealed its composition to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine.[2] The key feature for its biological activity is the 2,3-dihydroxybenzoyl (catechol) moiety, which is essential for chelation of metal ions and subsequent enzyme inhibition.[3] While this compound itself exhibits inhibitory activity, its complex with quinquivalent vanadium is significantly more potent.[1][3] This complex acts as a powerful inhibitor of thymidylate synthase (TS), a pivotal enzyme for cell proliferation, making it a subject of interest for anticancer drug development.
This compound-Vanadium Complex Formation and Properties
The active inhibitory species is a complex formed between two molecules of this compound and one ion of quinquivalent vanadium (V⁵⁺).[3] The catechol groups of this compound are responsible for ligating the vanadium ion.[3]
Physicochemical and Biological Properties
A summary of the known quantitative data for this compound and its vanadium complex is presented in Table 1.
| Property | Value | Reference(s) |
| This compound | ||
| Molecular Formula | C₁₈H₂₅N₃O₉ | [1] |
| Molecular Weight | 427.41 g/mol | |
| Structural Components | 2,3-dihydroxybenzoic acid, L-threonine, L-Nω-hydroxy-Nω-acetylornithine | [2] |
| This compound-Vanadium Complex | ||
| Stoichiometry | 2:1 (this compound:V⁵⁺) | [3] |
| IC₅₀ (Thymidylate Synthase Inhibition) | 0.7 µg/mL | [1] |
| Mode of Inhibition vs. dUMP | Competitive | [3] |
| Mode of Inhibition vs. 5,10-CH₂-THF | Uncompetitive | [3] |
Table 1: Physicochemical and biological properties of this compound and its vanadium complex.
Proposed Experimental Protocol for Complex Formation
Objective: To synthesize the this compound-vanadium (V) complex.
Materials:
-
This compound
-
A source of quinquivalent vanadium, such as sodium metavanadate (NaVO₃) or vanadyl sulfate (VOSO₄) followed by oxidation.
-
An appropriate solvent system (e.g., deionized water, methanol, or a mixture).
-
Buffer solutions to maintain a neutral or slightly acidic pH.
-
Inert gas (e.g., argon or nitrogen) if using oxygen-sensitive vanadium precursors.
Methodology:
-
Preparation of this compound Solution: Dissolve a known concentration of this compound in the chosen solvent. Degas the solvent if necessary.
-
Preparation of Vanadium Solution: Prepare a stock solution of the vanadium salt in deionized water or a suitable buffer. If starting with a V(IV) salt like VOSO₄, oxidation to V(V) may be required, which can sometimes be achieved by exposure to air in solution, though the process can be slow and may require an oxidizing agent for controlled synthesis.[4] For NaVO₃, the V(V) state is already present.
-
Complexation Reaction:
-
In a reaction vessel, combine the this compound solution with the vanadium salt solution in a 2:1 molar ratio.
-
The reaction can be performed at room temperature with stirring. Gentle heating (e.g., 40-60°C) may be employed to facilitate the reaction, as is common in the formation of other vanadium complexes.[5]
-
Maintain the pH of the reaction mixture, as the speciation of vanadium in solution is highly pH-dependent.[6] A pH range of 5-7 is often suitable for the formation of stable complexes.
-
Allow the reaction to proceed for a defined period (e.g., 1-3 hours), monitoring the formation of the complex by spectroscopic methods such as UV-Vis spectroscopy, looking for shifts in the absorption maxima.
-
-
Isolation and Purification:
-
If the complex precipitates, it can be isolated by filtration.
-
If the complex is soluble, purification may be achieved by crystallization, induced by the addition of a less polar solvent, or by chromatographic techniques such as size-exclusion or ion-exchange chromatography.[5]
-
-
Characterization: The resulting complex should be characterized to confirm its structure and purity using techniques such as:
-
Mass Spectrometry: To confirm the molecular weight of the 2:1 complex.
-
FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the catechol O-H bonds upon coordination to vanadium.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties of the complex.
-
NMR Spectroscopy: To characterize the structure of the complex in solution, although the paramagnetic nature of some vanadium species can complicate interpretation.
-
EPR Spectroscopy: If any V(IV) species are present, EPR can be a powerful tool for their characterization.[7]
-
Mechanism of Action and Biological Activity
The primary molecular target of the this compound-vanadium complex is thymidylate synthase (TS).
Inhibition of Thymidylate Synthase
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the methyl donor. This reaction is the sole de novo source of dTMP, an essential precursor for DNA synthesis.
The this compound-vanadium complex inhibits TS in a manner that is competitive with respect to the nucleotide substrate, dUMP, and uncompetitive with respect to the folate co-substrate, 5,10-CH₂-THF.[3] This kinetic profile suggests that the inhibitor binds to the enzyme at the dUMP binding site, or at a site that overlaps with it, and that its binding is favored when the folate co-substrate is already bound to the enzyme.
Downstream Cellular Effects and Potential Signaling Pathway Interactions
Inhibition of thymidylate synthase leads to a depletion of the dTMP pool, which in turn results in an imbalance of deoxynucleotide triphosphates (dNTPs) and an accumulation of dUTP. This "thymineless death" is a well-established mechanism of action for several anticancer drugs. The consequences for the cell are profound and can trigger multiple signaling pathways:
-
DNA Damage and Repair Pathways: The incorporation of uracil into DNA in place of thymine triggers DNA repair mechanisms, such as base excision repair. Overwhelming of these repair systems can lead to DNA strand breaks and the activation of DNA damage response pathways, involving kinases such as ATM and ATR.
-
Cell Cycle Arrest: DNA damage and nucleotide pool imbalances activate cell cycle checkpoints, primarily at the G1/S and S phases, to halt DNA replication and allow for repair. This often involves the p53 and Chk1/Chk2 signaling pathways.
-
Apoptosis: If DNA damage is irreparable, the cell will undergo programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.
Furthermore, vanadium complexes themselves are known to interact with various cellular signaling pathways, often through their ability to inhibit protein tyrosine phosphatases (PTPs), thereby mimicking the effects of growth factors.[8][9] Key pathways that may be affected include:
-
PI3K/Akt Pathway: Vanadium compounds have been shown to activate this pathway, which is central to cell survival, proliferation, and metabolism.[8]
-
MAPK/ERK Pathway: This pathway is also frequently activated by vanadium complexes and is involved in the regulation of cell growth and differentiation.[8]
The overall cellular response to the this compound-vanadium complex is likely a combination of the direct effects of thymidylate synthase inhibition and the broader signaling effects of the vanadium ion.
Experimental Protocols for Activity Assessment
Thymidylate Synthase Activity Assay (Tritium Release Method)
This assay is a standard method for measuring TS activity and is based on the release of tritium (³H) from [5-³H]dUMP into the aqueous environment during its conversion to dTMP.[10][11]
Objective: To determine the inhibitory activity of the this compound-vanadium complex on thymidylate synthase.
Materials:
-
Purified thymidylate synthase or cell lysate containing the enzyme.
-
[5-³H]dUMP (radiolabeled substrate).
-
dUMP (unlabeled substrate).
-
5,10-methylenetetrahydrofolate (co-substrate).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and dithiothreitol).
-
This compound-vanadium complex (inhibitor).
-
Activated charcoal suspension.
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, 5,10-CH₂-THF, and the enzyme source.
-
Inhibitor Addition: Add varying concentrations of the this compound-vanadium complex to the reaction mixtures. Include a control with no inhibitor. Pre-incubate the enzyme with the inhibitor for a defined period if necessary.
-
Initiation of Reaction: Start the reaction by adding a mixture of [5-³H]dUMP and unlabeled dUMP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) followed by a suspension of activated charcoal. The charcoal will adsorb the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant, which contains the tritiated water (³H₂O) product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value. Further kinetic analysis can be performed by varying the concentrations of dUMP and 5,10-CH₂-THF to confirm the mode of inhibition.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US20220396593A1 - Synthesis and characterization of vanadium complexes - Google Patents [patents.google.com]
- 6. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxonin: A Technical Guide to its Structure-Activity Relationship as a Thymidylate Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxonin is a naturally occurring microbial metabolite that has garnered significant interest for its potent inhibitory activity against thymidylate synthetase (TS), a crucial enzyme in DNA biosynthesis. Isolated from Saccharopolyspora hirsuta, this compound presents a unique chemical scaffold with potential for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the structural features critical for its biological activity, and the experimental protocols for its evaluation.
Core Structure and Mechanism of Action
This compound is a dipeptide-like molecule with the chemical structure L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[1]. Early studies established its role as a potent inhibitor of thymidylate synthetase, with a reported 50% inhibitory concentration (IC50) of 0.7 µg/mL[2].
A pivotal discovery in understanding this compound's activity is its formation of a complex with vanadium. The active inhibitory species is a quinquevalent vanadium complex containing two molecules of this compound[3]. This complexation is crucial for its potent enzymatic inhibition. The mechanism of inhibition by the this compound-vanadium complex is competitive with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive with respect to the cofactor 5,10-methylenetetrahydrofolate[3]. This suggests that the complex interacts with the dUMP binding site on the thymidylate synthetase enzyme.
Structure-Activity Relationship of this compound
While a comprehensive library of synthetic this compound analogs and their corresponding biological activities is not extensively documented in publicly available literature, key structural features essential for its inhibitory function have been identified through initial studies. The primary determinant of this compound's activity lies in its metal-chelating moiety.
The Essential Role of the Catechol Moiety
The 2,3-dihydroxybenzoyl (catechol) group is indispensable for the biological activity of this compound. This functional group is responsible for chelating the vanadium ion, forming the active inhibitory complex[3]. Any modification or removal of this catechol moiety would be expected to lead to a significant loss of thymidylate synthetase inhibitory activity.
Due to the limited availability of extensive SAR data for a series of this compound analogs, the following table summarizes the key known component and its established role in the activity.
| Moiety | Role in Activity |
| 2,3-Dihydroxybenzoyl | Essential for chelating the vanadium ion to form the active inhibitory complex. |
| L-Threonine Linker | Provides the structural backbone and appropriate spacing between the catechol and the modified ornithine residue. |
| L-Nω-acetyl-Nω-hydroxyornithine | Contributes to the overall binding affinity and specificity of the molecule to the enzyme active site. |
Further research involving the synthesis and biological evaluation of a diverse range of this compound analogs is necessary to fully elucidate the structure-activity relationships. Modifications to the L-threonine linker and the L-Nω-acetyl-Nω-hydroxyornithine residue could provide valuable insights into optimizing the potency and selectivity of this class of inhibitors.
Experimental Protocols
Spectrophotometric Assay for Thymidylate Synthetase Inhibition
The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound and its analogs against thymidylate synthetase. This method is based on the principle of monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) during the conversion of dUMP to dTMP[4][5].
Materials:
-
Thymidylate Synthetase (purified enzyme)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH2H4folate)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
KCl
-
Sodium ascorbate
-
This compound or analog dissolved in a suitable solvent (e.g., DMSO)
-
Ammonium sulfate or sodium vanadate (for complex formation)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tris-HCl buffer (e.g., 1 M, pH 7.5).
-
Prepare stock solutions of MgCl2 (e.g., 1 M), KCl (e.g., 1 M), and sodium ascorbate (e.g., 100 mM).
-
Prepare stock solutions of dUMP (e.g., 10 mM) and CH2H4folate (e.g., 5 mM). The exact concentration of CH2H4folate should be determined spectrophotometrically.
-
Prepare a stock solution of thymidylate synthetase of known concentration.
-
Prepare serial dilutions of this compound or its analogs.
-
To form the this compound-vanadium complex, pre-incubate this compound with a slight molar excess of a vanadium salt (e.g., sodium vanadate) in buffer for a specified time before adding it to the assay mixture.
-
-
Assay Mixture Preparation (per well/cuvette):
-
In a quartz cuvette or a UV-transparent microplate well, combine the following components to a final volume of, for example, 1 mL:
-
Tris-HCl buffer (final concentration, e.g., 50 mM)
-
MgCl2 (final concentration, e.g., 5 mM)
-
KCl (final concentration, e.g., 100 mM)
-
Sodium ascorbate (final concentration, e.g., 1 mM)
-
dUMP (final concentration, e.g., 100 µM)
-
CH2H4folate (final concentration, e.g., 50 µM)
-
This compound-vanadium complex at various concentrations.
-
Control reactions should be run without the inhibitor.
-
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixture at a constant temperature (e.g., 37 °C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of thymidylate synthetase.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Signaling Pathway of Thymidylate Synthetase and Inhibition by this compound
Caption: Mechanism of thymidylate synthetase inhibition by the this compound-vanadium complex.
Experimental Workflow for Evaluating this compound Activity
Caption: Workflow for assessing the inhibitory activity of this compound on thymidylate synthetase.
References
- 1. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Vanoxonin Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxonin is a naturally derived dipeptide that has been identified as an inhibitor of thymidylate synthetase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] This guide provides a technical overview of the target validation studies concerning this compound, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies relevant to its evaluation. Due to the historical nature of the primary research on this compound, this document combines the available data with current standard protocols for enzyme inhibitor validation to provide a comprehensive resource.
Quantitative Data Summary
The primary inhibitory activity of this compound is observed when it forms a complex with vanadium. This complex is a potent inhibitor of thymidylate synthetase.
| Compound | Target Enzyme | IC50 | Source |
| This compound-Vanadium Complex | Thymidylate Synthetase | 0.7 µg/mL | [1] |
Mechanism of Action
This compound exerts its inhibitory effect on thymidylate synthetase through a complex formed with quinquevalent vanadium.[2] This this compound-vanadium complex acts as a competitive inhibitor with respect to the substrate deoxyuridine monophosphate (dUMP) and as an uncompetitive inhibitor concerning the cofactor 5,10-methylenetetrahydrofolate.[2] The catechol group of this compound is essential for its inhibitory activity.[2]
The inhibition of thymidylate synthetase disrupts the synthesis of dTMP, a necessary precursor for DNA replication.[3][4] This disruption leads to an imbalance of deoxynucleotides and an accumulation of dUMP, which can cause DNA damage and ultimately lead to cell death.[3] This mechanism makes thymidylate synthetase a key target for anticancer therapies.
Signaling Pathway
The following diagram illustrates the central role of thymidylate synthetase in the DNA synthesis pathway and the point of inhibition by the this compound-vanadium complex.
Experimental Protocols
Objective: To measure the enzymatic activity of thymidylate synthase by monitoring the increase in absorbance resulting from the conversion of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF), and to determine the inhibitory effect of a compound.
Materials:
-
Purified recombinant thymidylate synthase
-
dUMP (deoxyuridine monophosphate) solution
-
CH2THF (5,10-methylenetetrahydrofolate) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Inhibitor compound (e.g., this compound-vanadium complex)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of dUMP, CH2THF, and the inhibitor in the assay buffer.
-
Dilute the thymidylate synthase enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or buffer for control)
-
dUMP solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the CH2THF solution to each well.
-
Immediately place the microplate in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm over time (typically 10-30 minutes). This wavelength corresponds to the formation of DHF.
-
Record the rate of reaction (change in absorbance per minute).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Target Validation Workflow
The following diagram outlines a generalized workflow for the target validation of an enzyme inhibitor, using this compound and thymidylate synthetase as an example.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 4. InterPro [ebi.ac.uk]
In Vitro Characterization of Vanoxonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxonin is a naturally occurring dipeptide-related compound isolated from the cultured broths of Saccharopolyspora hirsuta.[1][2] It is a known inhibitor of thymidylate synthetase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] The inhibition of thymidylate synthase leads to a depletion of dTMP, which in turn disrupts DNA synthesis and can trigger cell death, particularly in rapidly proliferating cells such as cancer cells.[3][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and potential cellular consequences.
Biochemical Characterization
This compound itself is a relatively weak inhibitor of thymidylate synthetase. Its potent inhibitory activity is manifested when it forms a complex with quinquevalent vanadium (V⁵⁺).[1][2][6] This this compound-vanadium complex is the active form of the inhibitor.[1][6]
Quantitative Inhibition Data
The inhibitory potency of this compound and its vanadium complex against thymidylate synthetase has been quantified, along with its cytotoxic effects on a cancer cell line.
| Compound | Parameter | Value | Cell Line/Enzyme Source | Reference |
| This compound | IC₅₀ | 200 µg/mL | Thymidylate Synthetase | [2] |
| This compound-V⁵⁺ complex | IC₅₀ | 0.7 µg/mL | Thymidylate Synthetase | [1][2] |
| This compound-V⁵⁺ complex | MIC | 25 µg/mL | L-1210 Lymphatic Leukemia | [2] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit the enzyme activity by 50%. MIC: The minimum inhibitory concentration, indicating the lowest concentration of the compound that prevents visible growth of the cells.
Mechanism of Action
The this compound-vanadium complex exhibits a mixed-inhibition pattern against thymidylate synthase. Specifically, it is a competitive inhibitor with respect to the substrate deoxyuridine monophosphate (dUMP) and an uncompetitive inhibitor with respect to the cofactor 5,10-methylenetetrahydrofolate.[6]
-
Competitive Inhibition vs. dUMP: The inhibitor complex binds to the active site of the enzyme, directly competing with the binding of dUMP.
-
Uncompetitive Inhibition vs. 5,10-methylenetetrahydrofolate: The inhibitor complex binds to the enzyme-substrate (E-dUMP) complex, preventing the subsequent binding of the cofactor and the catalytic reaction.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate Synthase Inhibitor | this compound [CAS: 86933-99-5] | フナコシ [funakoshi.co.jp]
- 3. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of thymidylate synthase inhibition on thymidine kinase activity and nucleoside transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vanoxonin Thymidylate Synthase Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] This makes TS a well-established target for cancer chemotherapy. Vanoxonin is a natural product that has been identified as a potent inhibitor of thymidylate synthase.[3] Its inhibitory activity is significantly enhanced upon forming a complex with vanadium.[3][4] This document provides a detailed protocol for a spectrophotometric enzymatic assay to determine the inhibitory activity of this compound on thymidylate synthase, including the preparation of the active this compound-vanadium complex and the subsequent determination of its half-maximal inhibitory concentration (IC50).
The assay is based on the continuous monitoring of the oxidation of 5,10-methylenetetrahydrofolate (CH2H4folate) to 7,8-dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.[5][6]
Principle of the Assay
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using CH2H4folate as the methyl donor, producing dTMP and DHF. The rate of DHF formation is directly proportional to the TS activity and can be monitored by measuring the increase in absorbance at 340 nm. In the presence of an inhibitor like the this compound-vanadium complex, the rate of this reaction will decrease. By measuring the reaction rates at various inhibitor concentrations, an IC50 value can be determined, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7][8]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human recombinant Thymidylate Synthase | Sigma-Aldrich | T0814 | -80°C |
| This compound | Cayman Chemical | 10007277 | -20°C |
| Vanadyl Sulfate (VOSO4) | Sigma-Aldrich | 208608 | Room Temp |
| Deoxyuridine 5'-monophosphate (dUMP) | Sigma-Aldrich | D4251 | -20°C |
| (6R)-5,10-Methylenetetrahydrofolate (CH2H4folate) | Schircks Laboratories | 11.235 | -80°C (light sensitive) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| 2-Mercaptoethanol | Sigma-Aldrich | M3148 | Room Temp |
| EDTA | Sigma-Aldrich | E9884 | Room Temp |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temp |
Experimental Protocols
Preparation of Reagents and Buffers
1. Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 20 mM 2-Mercaptoethanol)
-
Dissolve 0.605 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add 0.037 g of EDTA and dissolve.
-
Add 140 µL of 2-Mercaptoethanol.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C for up to one week.
2. Substrate and Cofactor Stock Solutions
-
dUMP (10 mM): Dissolve 4.6 mg of dUMP in 1 mL of Assay Buffer. Store in aliquots at -20°C.
-
CH2H4folate (10 mM): Due to its light and oxygen sensitivity, prepare fresh before each experiment. Dissolve 4.9 mg of CH2H4folate in 1 mL of Assay Buffer containing 50 mM 2-Mercaptoethanol. Protect from light.
3. This compound Stock Solution (10 mM)
-
Dissolve 4.3 mg of this compound in 1 mL of DMSO.
-
Store in aliquots at -20°C.
4. Vanadyl Sulfate Stock Solution (10 mM)
-
Dissolve 1.63 mg of VOSO4 in 1 mL of deionized water.
-
Store at room temperature.
5. Preparation of the this compound-Vanadium Complex (1:2 molar ratio)
This protocol is for the in situ formation of the active inhibitor complex.
-
Prepare a 1 mM working solution of this compound by diluting the 10 mM stock solution in Assay Buffer.
-
Prepare a 2 mM working solution of Vanadyl Sulfate by diluting the 10 mM stock solution in Assay Buffer.
-
To prepare the this compound-Vanadium complex, mix the 1 mM this compound solution with the 2 mM Vanadyl Sulfate solution in a 1:1 volume ratio (e.g., 50 µL this compound + 50 µL Vanadyl Sulfate). This will result in a solution containing 0.5 mM this compound and 1 mM Vanadyl Sulfate.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[9]
-
Prepare serial dilutions of this complex in Assay Buffer to be used in the inhibition assay.
Spectrophotometric Assay for Thymidylate Synthase Activity
-
Set up the spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.
-
Prepare the reaction mixture in a 96-well UV-transparent microplate:
-
Add Assay Buffer to a final volume of 200 µL.
-
Add dUMP to a final concentration of 100 µM.
-
Add CH2H4folate to a final concentration of 200 µM.
-
For the inhibition assay, add the desired concentration of the pre-formed this compound-Vanadium complex. For the control (uninhibited reaction), add an equivalent volume of Assay Buffer.
-
-
Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction: Add thymidylate synthase to a final concentration of 50 nM.
-
Monitor the reaction: Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
IC50 Determination
-
Perform the spectrophotometric assay as described above with a range of concentrations of the this compound-Vanadium complex (e.g., 0.01 µM to 100 µM).
-
Include a control reaction with no inhibitor (100% activity) and a blank reaction with no enzyme (0% activity).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]
Data Presentation
Table 1: Inhibition of Thymidylate Synthase by this compound-Vanadium Complex
| This compound-Vanadium Complex (µM) | Initial Rate (mAU/min) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 0.01 | 9.8 | 6.7 |
| 0.1 | 7.2 | 31.4 |
| 0.7 (IC50) | 5.25 | 50 |
| 1 | 4.1 | 61.0 |
| 10 | 1.5 | 85.7 |
| 100 | 0.2 | 98.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The reported IC50 for the this compound-vanadium complex is 0.7 µg/mL.[3]
Mandatory Visualizations
Caption: Workflow for the this compound thymidylate synthase enzymatic assay.
Caption: Inhibition of Thymidylate Synthase by the this compound-Vanadium Complex.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A continuous spectrophotometric assay for thymidine and deoxycytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Vanoxonin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxonin is a novel inhibitor of thymidylate synthetase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in proliferating cells.[1][2][3] These application notes provide detailed protocols for cell-based assays to quantify the cytotoxic and cytostatic effects of this compound on cancer cell lines. The described assays—Cell Viability (MTT Assay), Apoptosis (Annexin V/PI Staining), and Cell Cycle Analysis (Propidium Iodide Staining)—are fundamental tools for characterizing the cellular response to this compound treatment.
Mechanism of Action: Thymidylate Synthetase Inhibition
This compound, particularly in the presence of vanadium, acts as a potent inhibitor of thymidylate synthetase.[1][2] This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. The inhibition of thymidylate synthetase leads to a depletion of the dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP), a critical building block for DNA synthesis. The resulting imbalance in deoxynucleotide pools and the accumulation of dUMP can lead to DNA damage, stalling of replication forks, and ultimately trigger cell cycle arrest and apoptosis.
Caption: this compound inhibits thymidylate synthetase, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis.
Data Presentation: Summarized Quantitative Data
Table 1: Cell Viability (IC50) Data for Thymidylate Synthetase Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| 5-Fluorouracil | HCT116 (Colon) | MTT | 72 | 5.2 |
| Pemetrexed | A549 (Lung) | MTT | 72 | 0.1 |
| Raltitrexed | HT29 (Colon) | SRB | 96 | 0.02 |
Table 2: Apoptosis Induction by Thymidylate Synthetase Inhibitors
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| 5-Fluorouracil | Jurkat (Leukemia) | 10 | 48 | 35.4 |
| Pemetrexed | H460 (Lung) | 1 | 72 | 42.1 |
| Raltitrexed | CCRF-CEM (Leukemia) | 0.1 | 48 | 28.9 |
Table 3: Cell Cycle Analysis Following Treatment with Thymidylate Synthetase Inhibitors
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | % G0/G1 | % S | % G2/M |
| Control | HCT116 (Colon) | 0 | 24 | 55.2 | 28.1 | 16.7 |
| 5-Fluorouracil | HCT116 (Colon) | 5 | 24 | 45.8 | 45.3 | 8.9 |
| Pemetrexed | A549 (Lung) | 0.5 | 24 | 40.1 | 50.2 | 9.7 |
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This flow cytometry-based method determines the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for the Propidium Iodide cell cycle analysis.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
Determining the IC50 Value of Vanoxonin in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxonin is a hydroxamic acid-containing siderophore that has been identified as a potent inhibitor of thymidylate synthetase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By forming a complex with vanadium, this compound exhibits strong inhibitory effects on this enzyme.[1][2] The inhibition of thymidylate synthetase leads to the depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately inducing cell death in rapidly proliferating cells such as cancer cells. This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. While specific IC50 values for this compound against different cancer cell lines are not widely reported in publicly available literature, this document outlines a standardized methodology to enable researchers to generate this critical data. The provided protocols and diagrams will guide users through the experimental workflow and the underlying mechanism of action.
Introduction
Thymidylate synthase (TS) is a well-established target for cancer chemotherapy.[3][4] Its inhibition leads to "thymineless death," a phenomenon where the absence of thymidine leads to catastrophic DNA damage and apoptosis. This compound has been shown to be a potent inhibitor of thymidylate synthetase, with an enzymatic IC50 value of 0.7 µg/mL for the this compound-vanadium complex.[1] To evaluate the potential of this compound as a cancer therapeutic, it is crucial to determine its cytotoxic effects on various cancer cell lines. The IC50 value is a key quantitative measure of a compound's potency and is defined as the concentration of the drug that is required to inhibit the growth of 50% of a cell population. This parameter is essential for the initial screening and characterization of potential anticancer drugs.
Data Presentation
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Exposure Time (hours) |
| e.g., HeLa | Cervical Cancer | Data to be determined | e.g., 48 |
| e.g., MCF-7 | Breast Cancer | Data to be determined | e.g., 48 |
| e.g., A549 | Lung Cancer | Data to be determined | e.g., 48 |
| e.g., HepG2 | Liver Cancer | Data to be determined | e.g., 48 |
| e.g., SW620 | Colon Cancer | Data to be determined | e.g., 48 |
Experimental Protocols
A common and reliable method for determining the IC50 value of a compound in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Vanadyl sulfate (or another suitable vanadium salt)
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol for MTT Assay:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and vanadyl sulfate in an appropriate solvent (e.g., DMSO or water). To study the effect of the this compound-vanadium complex, pre-incubate this compound and vanadyl sulfate at a defined molar ratio.
-
Perform serial dilutions of the this compound-vanadium complex in a complete culture medium to obtain a range of desired concentrations. It is advisable to perform a preliminary range-finding experiment to determine the approximate cytotoxic concentration range.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound-vanadium complex.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software such as GraphPad Prism or by using online IC50 calculators.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound using the MTT assay.
Proposed Signaling Pathway of this compound Action
Caption: Inhibition of thymidylate synthase by this compound disrupts DNA synthesis, leading to apoptosis.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
Vanoxonin: A Versatile Tool for Probing Enzyme Kinetics
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanoxonin is a naturally occurring dipeptide derivative isolated from Saccharopolyspora hirsuta.[1] While this compound alone exhibits weak inhibitory activity, its true potential as a tool compound for enzyme kinetics is unlocked upon chelation with vanadium. The resulting this compound-vanadium complex is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] This unique property makes the this compound-vanadium complex an invaluable tool for studying the kinetics and mechanism of thymidylate synthase and for screening potential anticancer therapeutics that target this pathway.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in enzyme kinetics studies, with a primary focus on its interaction with thymidylate synthase.
Data Presentation
The inhibitory activity of this compound is significantly enhanced when it forms a complex with vanadium. The following table summarizes the available quantitative data for this compound's inhibitory action on thymidylate synthase.
| Inhibitor | Target Enzyme | IC50 | Mode of Inhibition (vs. dUMP) | Mode of Inhibition (vs. 5,10-CH2-THF) | Ki |
| This compound-Vanadium Complex | Thymidylate Synthase | 0.7 µg/mL | Competitive | Uncompetitive | Not Reported |
| This compound (alone) | Thymidylate Synthase | 200 µg/mL | Not Determined | Not Determined | Not Reported |
Note: The Ki value for the this compound-vanadium complex has not been reported in the reviewed literature. A detailed protocol for the experimental determination of the Ki value is provided below.
Signaling Pathway
This compound, through its inhibition of thymidylate synthase, directly impacts the DNA synthesis pathway. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the methyl donor to produce dTMP. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary building block for DNA polymerase. By inhibiting this crucial step, the this compound-vanadium complex depletes the cellular pool of dTTP, leading to the cessation of DNA replication and cell cycle arrest.
References
Protocol for the Preparation of Vanoxonin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Vanoxonin, a known inhibitor of thymidylate synthetase. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a metabolite isolated from Saccharopolyspora hirsuta and has been identified as an inhibitor of thymidylate synthetase. Accurate preparation of a stock solution is the first critical step in any experiment investigating its biological activity. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a this compound stock solution.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is a chemical compound with biological activity. Handle with care and use appropriate PPE at all times.
-
DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
Quantitative Data Summary
For accurate and reproducible experiments, it is essential to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Weight | 427.41 g/mol |
| Chemical Formula | C₁₈H₂₅N₃O₉ |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Temperature | -20°C |
| Appearance | Solid/Powder |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This is a common starting concentration for many in vitro experiments.
5.1. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound must be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 427.41 g/mol = 4.2741 mg
5.2. Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. It is recommended to weigh slightly more than needed and then accurately record the actual mass.
-
Transfer: Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed 4.27 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Labeling: Clearly label the microcentrifuge tube with the name of the compound ("this compound"), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.
-
Storage: Store the stock solution at -20°C in a light-protected container. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Vanoxonin: A Potent Inhibitor of Thymidylate Synthase for Drug Discovery Screening
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanoxonin is a dipeptide-related compound isolated from Saccharopolyspora hirsuta. It has been identified as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo biosynthesis of deoxythymidine monophosphate (dTMP).[1] Since dTMP is an essential precursor for DNA synthesis, the inhibition of TS leads to the arrest of cell proliferation, making it a key target for anticancer drug discovery. This compound exerts its inhibitory effect by forming a complex with vanadium, which then acts as a competitive inhibitor to the substrate deoxyuridine monophosphate (dUMP) and an uncompetitive inhibitor to the cofactor 5,10-methylenetetrahydrofolate.[2] This application note provides a detailed overview of this compound's mechanism of action, protocols for its use in drug discovery screening, and relevant signaling pathway diagrams.
Mechanism of Action
This compound itself is not the active inhibitor of thymidylate synthase. It requires the presence of vanadium to form a stable, active complex. The quinquevalent vanadium complex, where two molecules of this compound are ligated through their catechol groups, is the active species that inhibits the enzyme.[2] This complex targets the active site of thymidylate synthase, competing with the natural substrate, dUMP. By blocking the binding of dUMP, the this compound-vanadium complex prevents the methylation of dUMP to dTMP, thereby halting the DNA synthesis pathway. This targeted inhibition of a crucial enzyme in nucleotide metabolism underscores this compound's potential as a lead compound in the development of novel anticancer therapeutics.
Data Presentation
The inhibitory activity of this compound against thymidylate synthase has been quantified, providing a key metric for its potency.
| Compound | Target Enzyme | IC50 | Source Organism of Enzyme |
| This compound-Vanadium Complex | Thymidylate Synthase | 0.7 µg/mL | Ehrlich ascites carcinoma cells (mice) |
| [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the thymidylate biosynthesis pathway, the point of inhibition by the this compound-vanadium complex, and a general workflow for screening potential thymidylate synthase inhibitors.
Caption: Thymidylate biosynthesis pathway and inhibition by this compound.
Caption: General workflow for screening thymidylate synthase inhibitors.
Experimental Protocols
1. Preparation of this compound-Vanadium Complex
-
Objective: To prepare the active inhibitory complex of this compound for use in the thymidylate synthase inhibition assay.
-
Materials:
-
This compound
-
Ammonium metavanadate (NH₄VO₃) or other suitable vanadium source
-
Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Protocol:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a stock solution of the vanadium source in the same buffer.
-
To form the active complex, mix this compound and the vanadium source in a 2:1 molar ratio.
-
Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for complex formation before adding to the enzyme assay.
-
2. Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized method and may require optimization for specific experimental conditions.
-
Objective: To determine the inhibitory effect of the this compound-vanadium complex on thymidylate synthase activity.
-
Principle: The activity of thymidylate synthase can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a byproduct of the reaction.[3]
-
Materials:
-
Purified thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl₂, 1 mM EDTA, and 50 mM 2-mercaptoethanol)
-
This compound-vanadium complex (prepared as described above)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, dUMP, and CH₂H₄folate at their final desired concentrations in the wells of the 96-well plate or in cuvettes.
-
Add varying concentrations of the pre-formed this compound-vanadium complex to the reaction mixture. For a negative control, add buffer instead of the inhibitor.
-
Initiate the enzymatic reaction by adding a specific amount of purified thymidylate synthase to each well/cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each concentration of the this compound-vanadium complex relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound, in its vanadium-complexed form, presents a compelling starting point for the development of novel anticancer agents targeting thymidylate synthase. The protocols and information provided herein offer a framework for researchers to screen and characterize this compound and its analogs in a drug discovery setting. Further investigation into the structure-activity relationship of this compound derivatives could lead to the identification of even more potent and selective inhibitors of this crucial metabolic enzyme.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Vanoxonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanoxonin is a dipeptide-derived natural product that has been identified as a potent inhibitor of thymidylate synthase (TS), an essential enzyme in DNA biosynthesis.[1] The inhibition of TS by this compound makes it a compound of significant interest for potential therapeutic applications, particularly in oncology. Accurate and sensitive detection and quantification of this compound in various biological samples are crucial for pharmacokinetic studies, mechanism of action investigations, and drug development processes.
This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the signaling pathway of thymidylate synthase inhibition and provides a general workflow for sample analysis.
Molecular Structure and Properties
This compound is composed of 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine.[2] It forms a complex with vanadium, and this complex exhibits strong inhibitory activity against thymidylate synthetase.[1][3]
Chemical Formula: C₁₈H₂₅N₃O₉ Molecular Weight: 443.41 g/mol
Signaling Pathway: Thymidylate Synthase Inhibition
This compound exerts its biological effect by inhibiting thymidylate synthase. This enzyme is critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of this pathway disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Caption: Inhibition of Thymidylate Synthase by this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound analysis in different sample matrices. These values are for illustrative purposes and will vary depending on the specific experimental conditions.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Table 3: this compound Inhibition Data
| Parameter | Value | Reference |
| IC₅₀ (Thymidylate Synthetase) | 0.7 µg/mL | [1] |
Experimental Protocols
The following are detailed, yet generalized, protocols for the detection of this compound. These should be optimized and validated for specific sample types and instrumentation.
Experimental Workflow
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Vanoxonin insolubility in aqueous buffers
Welcome to the technical support center for Vanoxonin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel inhibitor of thymidylate synthetase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1] It was originally isolated from the cultured broths of Saccharopolyspora hirsuta.[1] By forming a complex with vanadium, this compound exhibits strong inhibitory effects on this enzyme.[1] Its chemical formula is C18H25N3O9.[1][2]
Q2: I am observing precipitation when I dissolve this compound in my aqueous buffer. What is the likely cause?
This compound is a complex organic molecule and, like many such compounds, may have limited solubility in purely aqueous solutions. The issue is likely due to the physicochemical properties of this compound, which can lead to aggregation and precipitation when the concentration exceeds its solubility limit in a given buffer system. Factors such as pH, ionic strength, and temperature of the buffer can significantly influence its solubility.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A common and effective strategy for dissolving sparingly soluble compounds like this compound for use in aqueous buffers is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final aqueous buffer.[3] Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that is miscible with water and can dissolve a wide range of polar and nonpolar compounds.[4][5]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and resolve issues related to this compound insolubility in aqueous buffers.
Initial Observation: Precipitate forms upon adding this compound to the aqueous buffer.
Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
It is highly recommended to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a preferred solvent due to its high solubilizing power and miscibility with water.[4][5]
-
Protocol:
-
Weigh out the required amount of solid this compound.
-
Add a small volume of high-purity DMSO to the solid.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Step 2: Dilution of the Stock Solution into the Aqueous Buffer
Careful dilution of the organic stock solution into the final aqueous buffer is critical to prevent precipitation.
-
Best Practice: Add the this compound-DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring the buffer. This gradual addition helps to disperse the compound and avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your experimental buffer as low as possible, typically below 1%, as higher concentrations may affect biological systems.
Step 3: Optimization of Aqueous Buffer Conditions
If precipitation still occurs even after using a DMSO stock, further optimization of the aqueous buffer composition may be necessary.
-
pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution. Systematically vary the pH of your buffer to identify the optimal range for this compound solubility.
-
Ionic Strength: Modifying the salt concentration (e.g., NaCl, KCl) in your buffer can sometimes improve the solubility of small molecules.[6]
-
Use of Additives: In some cases, the inclusion of solubility-enhancing excipients may be required. However, the compatibility of these additives with your specific experimental setup must be verified.
Illustrative Solubility Data of this compound in Different Buffer Conditions
The following table provides hypothetical solubility data to illustrate the effect of different buffer conditions on this compound solubility. Note: This data is for illustrative purposes only, and empirical determination is recommended for your specific experimental conditions.
| Buffer Condition | Co-solvent (Final Concentration) | pH | NaCl Concentration (mM) | Estimated Max. Soluble Concentration of this compound (µM) | Observations |
| PBS | None | 7.4 | 150 | < 10 | Significant Precipitation |
| PBS | 0.5% DMSO | 7.4 | 150 | 50 | Minor Precipitation |
| PBS | 1% DMSO | 7.4 | 150 | > 100 | Clear Solution |
| Tris Buffer | 1% DMSO | 8.0 | 50 | > 120 | Clear Solution |
| Tris Buffer | 1% DMSO | 6.5 | 50 | 80 | Slight Haze |
| HEPES Buffer | 1% DMSO | 7.4 | 150 | > 100 | Clear Solution |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 427.41 g/mol ).[7]
-
Carefully weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol for Preparing a 100 µM Working Solution of this compound in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous experimental buffer (e.g., PBS, Tris, HEPES)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve a final concentration of 100 µM in the desired final volume of aqueous buffer. For example, to make 1 mL of a 100 µM solution, you would need 10 µL of the 10 mM stock.
-
Pipette the desired final volume of the aqueous buffer into a tube.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound-DMSO stock solution dropwise to the buffer.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
The final concentration of DMSO in this example would be 1%. Calculate and confirm that the final DMSO concentration is compatible with your experimental system.
-
Use the freshly prepared working solution in your experiment immediately. It is not recommended to store aqueous solutions of this compound for extended periods.[3]
-
Visual Guides
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified mechanism of action of this compound.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C18H25N3O9) [pubchemlite.lcsb.uni.lu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Vanoxonin Experimental Assays: Technical Support Center
Welcome to the Technical Support Center for Vanoxonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of thymidylate synthetase, an essential enzyme for DNA synthesis and repair.[1] Its inhibitory activity is significantly enhanced when it forms a complex with vanadium.[1][2] The active form is a quinquevalent vanadium complex with two molecules of this compound. The catechol group within the this compound structure is crucial for its enzymatic inhibition.[2]
Q2: I am observing variable results in my experiments. Could this be due to this compound instability?
A2: Yes, inconsistent results can be a strong indicator of compound instability. This compound, due to its catechol moiety, is susceptible to oxidation, which can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents in your experimental setup.[3] Degradation of the compound would lead to a decrease in its effective concentration, resulting in variable experimental outcomes.
Q3: How should I prepare and store my this compound stock solution to ensure maximum stability?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or lower in tightly sealed, light-protected vials. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Question: I prepared a working solution of this compound by diluting my DMSO stock in an aqueous buffer, but I observed precipitation. What can I do to prevent this?
-
Answer: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for many organic compounds. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <1%) to avoid solvent effects in your assay, but high enough to maintain solubility. You may need to perform a solubility test with varying final DMSO concentrations.
-
Use a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds in aqueous solutions. A concentration titration of the surfactant is necessary to find the optimal concentration that does not interfere with the assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for this compound is limited, you could empirically test the solubility in buffers with slightly different pH values, staying within a range that is compatible with your experimental system.
-
Issue 2: Loss of this compound Activity Over Time in Working Solutions
-
Question: My this compound working solution seems to lose its inhibitory activity during the course of my experiment. How can I improve its stability?
-
Answer: The loss of activity is likely due to degradation. The catechol group in this compound is prone to oxidation. Consider the following measures to enhance stability:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Use Degassed Buffers: Oxygen in aqueous buffers can contribute to the oxidation of sensitive compounds. Preparing your buffers with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) can help to minimize oxidative degradation.
-
Addition of Antioxidants: Including a mild antioxidant in your buffer system could protect this compound from degradation. Common antioxidants used in biochemical assays include:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
-
N-acetylcysteine (NAC) It is crucial to perform control experiments to ensure that the chosen antioxidant does not interfere with your assay. A concentration-response curve for the antioxidant should be established.
-
-
Chelating Agents: Since metal ions can catalyze oxidation, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers can help to sequester trace metal contaminants. However, be cautious as this compound's activity is dependent on forming a complex with vanadium. The addition of a strong chelator like EDTA could potentially interfere with this complex formation. This approach should be carefully validated.
-
Protect from Light: Store all solutions containing this compound in amber vials or wrap containers with aluminum foil to protect them from light, which can accelerate degradation.
-
Data Presentation
Table 1: General Recommendations for this compound Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubility and generally good stability for organic compounds. |
| Stock Solution Storage | -20°C or -80°C, protected from light | Minimizes degradation from thermal and photolytic processes. |
| Working Solution Buffer | Prepare fresh before use | Avoids degradation in aqueous media over time. |
| Freeze-Thaw Cycles | Minimize by aliquoting stock solutions | Repeated freezing and thawing can promote degradation and precipitation. |
| Potential Stabilizing Agents | Antioxidants (e.g., Ascorbic Acid, Trolox) | To prevent oxidative degradation of the catechol moiety. |
Experimental Protocols
Protocol 1: Preparation of this compound-Vanadium Complex for Assays
The active form of this compound for thymidylate synthetase inhibition is its complex with vanadium.[2]
Materials:
-
This compound powder
-
Vanadyl sulfate (VOSO₄) or Sodium orthovanadate (Na₃VO₄)
-
High-purity water or appropriate buffer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of a vanadium salt (e.g., 10 mM VOSO₄) in high-purity water.
-
To form the active complex, mix this compound and the vanadium salt solution at a molar ratio of 2:1 (this compound:Vanadium).[2] For example, to prepare a 1 mM working solution of the complex, mix 20 µL of 10 mM this compound stock with 10 µL of 10 mM vanadium salt stock and bring the final volume to 100 µL with your assay buffer.
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation before adding it to the assay.
Workflow for this compound-Vanadium Complex Formation:
Figure 1. Workflow for the preparation of the active this compound-Vanadium complex.
Protocol 2: Thymidylate Synthetase (TS) Inhibition Assay
This protocol is a general guideline and should be optimized for your specific enzyme source and experimental conditions.
Materials:
-
Purified or recombinant thymidylate synthetase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol, 25 mM MgCl₂)
-
dUMP (deoxyuridine monophosphate) solution
-
CH₂-THF (5,10-methylenetetrahydrofolate) solution
-
This compound-Vanadium complex (prepared as in Protocol 1)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, dUMP, and CH₂-THF at their final desired concentrations.
-
Add varying concentrations of the this compound-Vanadium complex to the wells. Include a vehicle control (containing the same final concentration of DMSO and vanadium salt without this compound).
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the thymidylate synthetase enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of CH₂-THF to dihydrofolate.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC₅₀ value of the this compound-Vanadium complex by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Troubleshooting the TS Assay:
| Problem | Possible Cause | Suggested Solution |
| High background noise | Instability of CH₂-THF | Prepare CH₂-THF solution fresh and keep it on ice. Protect from light. |
| Low enzyme activity | Suboptimal buffer conditions | Optimize pH, salt concentration, and co-factor concentrations. |
| Inconsistent IC₅₀ values | Degradation of this compound | Prepare this compound-Vanadium complex immediately before use. Consider using degassed buffers. |
Protocol 3: Cellular Uptake Assay
This protocol provides a general framework for assessing the uptake of this compound into cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-Vanadium complex
-
Cell lysis buffer (e.g., RIPA buffer)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing various concentrations of the this compound-Vanadium complex to the cells. Include a vehicle control.
-
Incubate the cells for different time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
At each time point, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a suitable volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Collect the cell lysates and clarify by centrifugation to remove cell debris.
-
Analyze the supernatant for the intracellular concentration of this compound using a validated analytical method like LC-MS/MS.
-
Normalize the intracellular this compound concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Cellular Uptake Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low intracellular concentration | Poor membrane permeability | Increase incubation time or concentration. Ensure the complex is stable in the culture medium. |
| High variability between replicates | Inconsistent cell numbers or washing | Ensure uniform cell seeding. Perform washing steps carefully and consistently. |
| Compound degradation in media | Instability in culture medium | Analyze the stability of this compound in the culture medium over the time course of the experiment. |
Signaling Pathway Diagrams
While specific studies on the apoptosis signaling pathway directly induced by this compound are limited, its action as a thymidylate synthetase inhibitor would lead to "thymineless death," a form of apoptosis. The general pathway for apoptosis induction via this mechanism is depicted below.
Figure 2. Postulated apoptotic pathway initiated by this compound-mediated inhibition of thymidylate synthetase.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always optimize and validate experimental conditions for their specific systems.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vanoxonin Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Vanoxonin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Saccharopolyspora hirsuta. Its primary mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. This compound can form a complex with vanadium, which significantly enhances its inhibitory activity against thymidylate synthetase.[1]
Q2: What is a good starting concentration range for this compound in a new cell line?
A broad concentration range is recommended for initial screening to determine the sensitivity of your specific cell line. Based on available data, a starting range of 0.1 µM to 100 µM is advisable. The enzymatic IC50 for thymidylate synthase inhibition is approximately 0.7 µg/mL (~1.6 µM).[2] However, the cytotoxic effects on cells can vary. For instance, the this compound-vanadium complex has shown a minimum inhibitory concentration (MIC) of 25 µg/mL against L-1210 lymphatic leukemia cells, while this compound alone has a weaker inhibitory effect with a reported IC50 of 200 µg/mL in the same context.[1]
Q3: What are the expected cellular effects of this compound treatment?
As a thymidylate synthase inhibitor, this compound is expected to induce:
-
S-phase cell cycle arrest: Due to the depletion of dTMP, cells will be unable to complete DNA replication, leading to an accumulation of cells in the S-phase of the cell cycle.
-
Apoptosis: Prolonged inhibition of DNA synthesis can trigger programmed cell death.
Additionally, due to its metal-chelating properties (formation of a vanadium complex), this compound may also influence signaling pathways sensitive to intracellular iron levels.
Q4: How should I prepare and store this compound?
This compound is typically a solid. For cell culture experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. Store the stock solution at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. It is important to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: I am not seeing any effect of this compound on my cells. What could be the reason?
Several factors could contribute to a lack of observed effect:
-
Concentration: The concentration of this compound may be too low for your specific cell line. Consider performing a dose-response experiment with a wider and higher concentration range.
-
Incubation Time: The treatment duration may be too short. Effects like cell cycle arrest and apoptosis can take 24 to 72 hours to become apparent.
-
Cell Density: High cell density can sometimes reduce the effective concentration of the compound per cell. Ensure you are using a consistent and appropriate cell seeding density.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded.
-
Cell Line Resistance: Some cell lines may be inherently resistant to thymidylate synthase inhibitors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in control wells (vehicle only) | - High concentration of solvent (e.g., DMSO).- Poor cell health prior to treatment. | - Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO).- Perform a solvent toxicity curve.- Use healthy, logarithmically growing cells for your assay. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during compound addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology changes | - Contamination (bacterial, fungal, or mycoplasma).- Off-target effects of this compound at high concentrations. | - Regularly check your cell cultures for signs of contamination.- Test your cells for mycoplasma.- Lower the concentration of this compound and observe if the morphological changes persist. |
| IC50 value is much higher than expected | - Cell line is resistant to thymidylate synthase inhibitors.- The compound has degraded.- Incorrect assay setup. | - Try a different cell line known to be sensitive to TSIs.- Use a fresh stock of this compound.- Review your experimental protocol for any errors in concentrations or incubation times. |
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock of your desired highest concentration of this compound in complete medium.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight in the dark at room temperature to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Your cell line of interest
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Compound Form | Cell Line/Target | Assay Type | Concentration/Effect | Reference |
| This compound | Thymidylate Synthetase | Enzymatic Inhibition | IC50: 0.7 µg/mL (~1.6 µM) | [2] |
| This compound-Vanadium Complex | L-1210 (lymphatic leukemia) | Cytotoxicity | MIC: 25 µg/mL | [1] |
| This compound | L-1210 (lymphatic leukemia) | Cytotoxicity | IC50: 200 µg/mL | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Thymidylate Synthase Inhibition by this compound
Caption: this compound inhibits thymidylate synthase, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis.
Potential Impact of this compound's Iron Chelating Activity on Signaling Pathways
Caption: this compound's potential iron-chelating activity may modulate key signaling pathways like MAPK, mTOR, and Wnt.
Experimental Workflow for Optimizing this compound Concentration
Caption: A phased experimental workflow for optimizing and characterizing the effects of this compound in cell-based assays.
References
Technical Support Center: Vanoxonin in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanoxonin in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of thymidylate synthetase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication.[1] Its inhibitory activity is notably enhanced by the formation of a complex with vanadium.[1] this compound is classified as a dipeptide and contains a hydroxamic acid-like moiety, which is crucial for its metal-chelating properties.
Q2: What is the role of vanadium in this compound's inhibitory activity?
This compound's potent inhibition of thymidylate synthetase is dependent on its formation of a vanadium complex.[1] This suggests that the active inhibitory species is the this compound-vanadium complex, which then targets the enzyme. Therefore, the presence of vanadium ions in the assay buffer can be critical for observing maximal inhibitory effect.
Q3: What are the general chemical properties of this compound?
Troubleshooting Guide
Issue 1: Lower than Expected or No Inhibition of Thymidylate Synthetase
Possible Causes & Troubleshooting Steps:
-
Absence or Insufficient Concentration of Vanadium: this compound's inhibitory activity is significantly enhanced by vanadium.[1]
-
Solution: Supplement your assay buffer with a source of vanadium, such as vanadyl sulfate (VOSO₄). A titration experiment may be necessary to determine the optimal concentration of vanadium for complex formation and maximal inhibition.
-
-
Chelation of Essential Metal Ions by this compound: this compound contains a hydroxamic acid-like moiety, which can chelate various metal ions.[2][3] If the enzymatic activity of thymidylate synthetase or a coupled enzyme in your assay is dependent on specific divalent cations (e.g., Mg²⁺, Mn²⁺), this compound might be chelating them, leading to an apparent lack of specific inhibition.
-
Solution: Review the metal ion requirements of your specific enzymatic assay. Consider adding a slight excess of the required divalent cations to the assay buffer to compensate for chelation by this compound. Be cautious, as excessive metal ion concentrations can also inhibit the enzyme or interfere with the assay.
-
-
Incorrect Assay Buffer Composition: The pH and ionic strength of the buffer can influence both the enzyme's activity and the inhibitor's potency.
-
Solution: Ensure your assay buffer pH is optimal for thymidylate synthetase activity. Verify that other buffer components are not interfering with this compound or the enzyme. Some common biological buffers can interact with metal ions, potentially affecting the formation of the active this compound-vanadium complex.[4][5]
-
-
Degradation of this compound: Like many complex organic molecules, this compound may be susceptible to degradation, especially if stored improperly or subjected to harsh conditions (e.g., extreme pH, high temperature).
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store the solid compound and stock solutions under appropriate conditions (e.g., protected from light, at a recommended temperature). If degradation is suspected, the purity of the compound can be checked using analytical techniques like HPLC.
-
Diagram: Troubleshooting Logic for Low this compound Inhibition
Caption: Troubleshooting workflow for addressing low or no inhibitory activity of this compound.
Issue 2: Poor Solubility or Precipitation of this compound in Assay Buffer
Possible Causes & Troubleshooting Steps:
-
Suboptimal Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
-
Low Aqueous Solubility: While it is a powder, the absolute solubility in purely aqueous buffers might be limited.
-
Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol before diluting it into the final assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect enzyme activity.
-
-
Aggregation: Some inhibitor molecules have a tendency to aggregate at higher concentrations, which can lead to precipitation and inaccurate results.
-
Solution: Determine the critical aggregation concentration of this compound under your assay conditions if possible. Visually inspect your stock and final assay solutions for any signs of turbidity or precipitation. If aggregation is suspected, working at lower concentrations or including a small amount of a non-ionic detergent (e.g., Triton X-100) in the assay buffer might help, but compatibility with the enzyme must be verified.
-
Diagram: this compound Solubility Workflow
Caption: Workflow for addressing solubility issues with this compound.
Issue 3: Assay Interference and Off-Target Effects
Possible Causes & Troubleshooting Steps:
-
Interference with Assay Detection Method: The this compound-vanadium complex may have absorbance or fluorescence properties that interfere with the assay readout.
-
Solution: Run control experiments with this compound and vanadium in the absence of the enzyme or substrate to measure any background signal. Subtract this background from your experimental readings.
-
-
Non-specific Inhibition due to Metal Chelation: As a chelating agent, this compound could potentially inhibit other metalloenzymes present in a complex biological sample (e.g., cell lysate), leading to off-target effects.
-
Solution: If working with a complex sample, consider purifying the target enzyme to reduce the presence of other metalloenzymes. If this is not feasible, be cautious in interpreting the data and acknowledge the potential for off-target effects. Compare the inhibitory profile of this compound with a known specific inhibitor of your target enzyme if available.
-
-
Reactivity with Assay Components: The hydroxamic acid-like moiety in this compound could potentially react with other components in the assay, especially under certain conditions.
-
Solution: Ensure that other assay components, such as reducing agents (e.g., DTT), are compatible with this compound. A pre-incubation of this compound with the enzyme before adding the substrate can sometimes help to distinguish between true inhibition and assay interference.
-
Experimental Protocols
General Protocol for Thymidylate Synthetase Activity Assay (Spectrophotometric)
This is a generalized protocol and should be optimized for your specific enzyme source and laboratory conditions.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT, 25 mM MgCl₂.
-
Substrate 1: Deoxyuridine monophosphate (dUMP).
-
Substrate 2: 5,10-Methylenetetrahydrofolate (CH₂THF). This is often generated in situ from tetrahydrofolate and formaldehyde.
-
Enzyme: Purified or partially purified thymidylate synthetase.
-
Inhibitor: this compound stock solution (e.g., in DMSO).
-
Vanadium Source: Vanadyl sulfate (VOSO₄) stock solution.
-
-
Assay Procedure:
-
Set up a reaction mixture in a UV-transparent 96-well plate or cuvettes.
-
To each well, add the assay buffer, dUMP, and CH₂THF.
-
Add varying concentrations of this compound (and a fixed, optimized concentration of VOSO₄). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture with the enzyme for a defined period (e.g., 10-15 minutes) at the desired temperature.
-
Initiate the reaction by adding the final substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH₂THF to dihydrofolate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Quantitative Data Summary (Hypothetical)
Since specific quantitative data for common issues with this compound is not available in the literature, the following table provides a hypothetical example of how to present such data if it were determined experimentally.
| Parameter | Condition A | Condition B | Condition C |
| This compound IC₅₀ (µM) | 10 mM Tris, pH 7.5 | 50 mM Tris, pH 7.5 | 50 mM Phosphate, pH 7.5 |
| 0.5 ± 0.05 | 0.2 ± 0.03 | 1.2 ± 0.1 | |
| Solubility (mg/mL) | in Water | in PBS, pH 7.4 | in 50 mM Tris, pH 8.5 |
| < 0.1 | 0.5 | 2.0 | |
| Stability (% remaining after 24h at RT) | pH 6.0 | pH 7.5 | pH 8.5 |
| 95% | 80% | 65% |
This table would allow for easy comparison of this compound's performance under different experimental conditions. Researchers are encouraged to generate their own data to populate such a table for their specific assay systems.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. med.unc.edu [med.unc.edu]
- 5. Buffers - ITW Reagents [itwreagents.com]
Technical Support Center: Preventing Vanoxonin Precipitation in Culture Media
Welcome to the technical support center for troubleshooting Vanoxonin-related research. This resource provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of this compound in culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a novel inhibitor of thymidylate synthetase, an enzyme crucial for DNA synthesis.[1] Its inhibitory action makes it a compound of interest in cancer research and drug development. This compound's chemical structure consists of 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine.[2]
Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
Precipitation of compounds like this compound in culture media can be attributed to several factors:
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the culture medium.
-
Solvent Shock: Rapidly adding a concentrated stock solution of this compound (likely dissolved in an organic solvent like DMSO) to the aqueous culture medium can cause the compound to crash out of solution.
-
pH and Temperature: The pH and temperature of the culture medium can significantly influence the solubility of chemical compounds.[3][4][5]
-
Interactions with Media Components: this compound may interact with components in the culture medium, such as salts, proteins, or other supplements, leading to the formation of insoluble complexes.
-
Improper Storage: Repeated freeze-thaw cycles or exposure to extreme temperatures can affect the stability and solubility of this compound stock solutions.
Q3: How can I prevent this compound from precipitating in my experiments?
To prevent this compound precipitation, consider the following strategies:
-
Optimize Solvent and Concentration: Prepare the this compound stock solution in a biocompatible solvent (e.g., DMSO) at a concentration that allows for minimal solvent addition to the final culture volume (typically ≤0.5%).
-
Gradual Dilution: When preparing the final working concentration, add the culture medium to the this compound stock solution dropwise while vortexing or stirring gently.[6] This gradual dilution helps to avoid solvent shock.[6]
-
Pre-warm the Medium: Ensure the culture medium is warmed to the experimental temperature (e.g., 37°C) before adding this compound.[6][7]
-
pH and Buffering: Maintain a stable physiological pH in the culture medium using appropriate buffering agents.[8]
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific culture medium.
Q4: Is the precipitate I'm seeing definitely this compound?
While it is likely that the precipitate is this compound, other factors could be at play. Turbidity in cell culture media can also be caused by the precipitation of salts, proteins, or other media components, as well as by bacterial or fungal contamination.[9] It is crucial to rule out contamination by regularly testing your cell cultures.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving this compound precipitation issues.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding this compound stock to the medium. | Solvent shock due to rapid dilution. High final concentration of this compound. | Add the culture medium to the this compound stock solution slowly and with gentle mixing.[6] Reduce the final concentration of this compound. |
| Precipitate appears after a period of incubation. | Poor stability of this compound at 37°C. Interaction with media components over time. pH shift in the medium during incubation. | Perform a time-course solubility study to assess this compound stability. Consider using a serum-free medium to minimize protein interactions. Ensure proper CO2 levels to maintain medium pH. |
| Precipitate is observed in the this compound stock solution. | Improper storage conditions. Stock concentration is too high. | Store the stock solution at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare a fresh stock solution at a lower concentration. |
| The culture medium appears turbid, but the precipitate is not crystalline. | Bacterial or fungal contamination. | Visually inspect the culture for signs of contamination under a microscope. Perform a sterility test. If contaminated, discard the culture and medium.[9] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your culture medium in microcentrifuge tubes. For example, create final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation: At regular intervals, visually inspect the tubes for any signs of precipitation. A fine, crystalline precipitate is often indicative of compound precipitation.
-
Microscopic Examination: Pipette a small aliquot from each tube onto a microscope slide and examine for the presence of crystals.
-
Determine Maximum Solubility: The highest concentration at which no precipitate is observed is the maximum soluble concentration of this compound under your experimental conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
Diagram 2: Hypothetical Signaling Pathway Affected by this compound
Caption: this compound inhibits thymidylate synthetase, disrupting DNA synthesis.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. Cell Culture Academy [procellsystem.com]
Vanoxonin Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of vanoxonin and strategies to mitigate its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a natural product that acts as a thymidylate synthetase inhibitor. Its chemical structure, L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine, reveals several functional groups that are susceptible to degradation.[1] These include:
-
Amide (peptide) bonds: Linking the 2,3-dihydroxybenzoic acid, threonine, and ornithine moieties.
-
A catechol group: The 2,3-dihydroxybenzoyl portion of the molecule.
-
A hydroxamate group: Present on the modified ornithine residue.
Understanding these structural features is critical for predicting potential degradation pathways.
Q2: What are the primary predicted degradation pathways for this compound?
Based on its chemical structure, this compound is likely susceptible to the following degradation pathways:
-
Hydrolysis: The amide bonds can be cleaved under acidic or basic conditions, or through enzymatic action by proteases. The hydroxamate group is also prone to hydrolysis.
-
Oxidation: The catechol (2,3-dihydroxybenzoyl) moiety is susceptible to oxidation, which can be initiated by factors such as light, heat, and the presence of metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of the catechol group and potentially other parts of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
Q3: How can I minimize this compound degradation during my experiments?
To maintain the integrity of this compound, consider the following precautions:
-
pH Control: Maintain solutions at a neutral or slightly acidic pH, as both highly acidic and alkaline conditions can promote hydrolysis.
-
Light Protection: Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: For applications where it will not interfere with the experimental outcome, consider the addition of antioxidants to mitigate oxidation of the catechol group.
-
Enzyme Inhibition: If working with biological matrices that may contain proteases, consider the addition of appropriate protease inhibitors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity over a short period. | - pH of the solution is too high or too low.- Exposure to light.- Elevated temperature. | - Buffer the solution to a neutral pH (6-7.5).- Store solutions in light-protective containers.- Keep samples on ice or at 4°C during experiments. |
| Inconsistent results between experimental replicates. | - Inconsistent storage and handling of this compound stock solutions.- Degradation during sample processing. | - Prepare fresh dilutions from a frozen stock for each experiment.- Standardize all sample handling procedures, minimizing time at room temperature and exposure to light. |
| Appearance of unknown peaks in HPLC analysis. | - Degradation of this compound into smaller fragments. | - Conduct a forced degradation study to identify potential degradation products.- Adjust HPLC method to achieve better separation of this compound from its degradants. |
| Precipitation of this compound from solution. | - Poor solubility at the working concentration and pH.- Degradation products may be less soluble. | - Check the solubility of this compound in your chosen buffer.- Consider using a co-solvent if compatible with your experimental system. |
Predicted Degradation Pathways and Influencing Factors
The following diagram illustrates the predicted degradation pathways of this compound based on its chemical structure.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Buffer solutions (e.g., phosphate or acetate buffers)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Protect from light and store at -20°C.
3. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (solid or in a stable solvent) at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a photostable solvent) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.
-
Control Sample: Dilute the stock solution with the solvent used for the stress conditions and keep at 4°C, protected from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like mass spectrometry (MS).
Workflow for this compound Stability Testing
Caption: General workflow for a forced degradation study.
Quantitative Data Summary
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how such data might be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 8 | 72 | 2,3-Dihydroxybenzoic acid, Threonyl-Ornithine derivative | |
| 24 | 45 | 2,3-Dihydroxybenzoic acid, Threonine, Ornithine derivative | |
| 0.1 M NaOH, RT | 0 | 100 | - |
| 4 | 68 | Oxidized catechol species, Hydrolyzed amide products | |
| 8 | 35 | Oxidized catechol species, Hydrolyzed amide products | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 8 | 85 | Oxidized catechol species | |
| 24 | 62 | Oxidized catechol species | |
| 80°C | 0 | 100 | - |
| 24 | 88 | Multiple minor degradation products | |
| 48 | 75 | Multiple minor degradation products | |
| Photostability | 0 | 100 | - |
| (UV 254nm) | 8 | 90 | Oxidized catechol species |
| 24 | 78 | Oxidized catechol species |
References
how to improve reproducibility of Vanoxonin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Vanoxonin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally derived dipeptide that acts as a potent inhibitor of thymidylate synthetase (TS).[1] Its inhibitory activity is dependent on the formation of a complex with vanadium.[1] By inhibiting TS, this compound blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a crucial step in the de novo synthesis of DNA.[2] This disruption of DNA synthesis leads to cell cycle arrest and apoptosis.[3]
Q2: What are the known IC50 values for this compound?
The reported 50% inhibitory concentration (IC50) of the this compound-vanadium complex against thymidylate synthetase is 0.7 µg/mL.[1] The minimum inhibitory concentration (MIC) against L-1210 and Ehrlich ascites cancer cells has been reported as 25 µg/mL. Cellular IC50 values can, however, vary significantly depending on the cell line, experimental conditions, and the specific assay used.
Q3: What are the expected downstream cellular effects of this compound treatment?
Inhibition of thymidylate synthase by this compound is expected to lead to several downstream effects, including:
-
S-phase cell cycle arrest: Due to the depletion of dTMP pools necessary for DNA replication.[3]
-
Induction of apoptosis: Thymineless death can trigger apoptosis through caspase-dependent pathways, involving both caspase-8 and caspase-9.[3][4]
-
Mitochondrial membrane potential changes: A biphasic hyper/hypopolarization of the mitochondrial membrane has been observed following TS inhibition.[3]
Q4: How should this compound be prepared and stored?
While specific stability data for this compound is limited, general best practices for similar compounds, such as those containing hydroxamic acid, should be followed. It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in different solvents and at various pH levels should be empirically determined for long-term experiments.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound-Vanadium Complex Formation | Ensure a consistent molar ratio of this compound to a vanadium salt (e.g., vanadyl sulfate) is used in each experiment. The formation of the active complex is crucial for its inhibitory activity. Consider pre-incubating this compound with the vanadium salt before adding to the assay. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Overly confluent or sparse cultures can lead to variability in metabolic activity and drug response. |
| Assay Incubation Time | Standardize the incubation time with this compound. Cell proliferation and the drug's effect are time-dependent. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is consistent and below a level that affects cell viability (typically <0.5%). Run appropriate solvent controls. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. For 96-well plates, be mindful of potential "edge effects" where wells on the perimeter of the plate may experience more evaporation.[5] |
Issue 2: Low or No Observed Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. If using stock solutions, ensure they have been stored properly and have not undergone multiple freeze-thaw cycles. The hydroxamate group in this compound may be susceptible to hydrolysis. |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be optimal for the cell line or the compound's mechanism of action. Consider trying an alternative method (e.g., if using MTT, try a BrdU or LDH release assay). |
| Cell Line Resistance | The selected cell line may have intrinsic or acquired resistance to thymidylate synthase inhibitors. This could be due to high basal levels of TS or upregulation of the enzyme upon treatment.[6] |
| Insufficient Incubation Time | The cytotoxic effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Issue 3: Inconsistent Results in Thymidylate Synthetase Activity Assays
| Potential Cause | Troubleshooting Steps |
| Substrate or Cofactor Degradation | Ensure that the substrates (dUMP) and cofactors (e.g., 5,10-methylenetetrahydrofolate) are fresh and have been stored correctly. |
| Sub-optimal Assay Conditions | Optimize the pH, temperature, and buffer composition for the enzyme assay. Ensure that the enzyme concentration and reaction time are within the linear range of the assay.[7] |
| Interference from Vanadium | The vanadium itself might interfere with the assay components or detection method. Run appropriate controls with the vanadium salt alone to account for any background signal or interference. |
Data Presentation
Table 1: IC50 Values of Various Thymidylate Synthetase Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | DC2.4 | Myeloid Leukemia | >10,000 | [8] |
| 5-Fluorouracil | RAW 264.7 | Macrophage | >10,000 | [8] |
| 5-Fluorouracil | THP-1 | Monocytic Leukemia | >10,000 | [8] |
| F-dU | DC2.4 | Myeloid Leukemia | 0.02 | [8] |
| F-dU | RAW 264.7 | Macrophage | 0.02 | [8] |
| F-dU | THP-1 | Monocytic Leukemia | 0.01 | [8] |
| This compound | L-1210 | Leukemia | 25 µg/mL (MIC) | [9] |
| This compound | Ehrlich Ascites | Carcinoma | 25 µg/mL (MIC) | [9] |
Note: Data for this compound is presented as Minimum Inhibitory Concentration (MIC), as detailed cellular IC50 data is not widely available. F-dU (Floxuridine) is a metabolite of 5-Fluorouracil and a direct inhibitor of thymidylate synthase.
Experimental Protocols
Thymidylate Synthetase Activity Assay (Spectrophotometric Method)
This protocol is adapted from established spectrophotometric assays for thymidylate synthase.[10]
Materials:
-
Purified thymidylate synthase
-
This compound and a vanadium salt (e.g., vanadyl sulfate)
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (CH2-THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol (DTT)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and CH2-THF.
-
Prepare different concentrations of the this compound-vanadium complex.
-
Add the this compound-vanadium complex solutions to the reaction mixture.
-
Initiate the reaction by adding the purified thymidylate synthase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2-THF to dihydrofolate.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assessment using MTT Assay
This is a general protocol for assessing the effect of this compound on cell viability.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include untreated and solvent controls.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assessment using BrdU Incorporation Assay
This protocol provides an alternative to MTT for measuring cell proliferation.[9][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix/denature the cells according to the kit manufacturer's instructions.
-
Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the percentage of cell proliferation relative to the untreated control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibition triggers apoptosis via caspases-8 and -9 in both wild-type and mutant p53 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Incubation Time for Vanoxonin Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for Vanoxonin treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of thymidylate synthetase.[1] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting thymidylate synthetase, this compound depletes the intracellular pool of dTMP, which in turn leads to the misincorporation of uracil into DNA and DNA damage. This disruption of DNA replication ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells. The this compound-vanadium complex acts as a competitive inhibitor with respect to deoxyuridylic acid (dUMP).[2]
Q2: How do I determine the optimal incubation time for this compound treatment in my specific cell line?
The optimal incubation time for this compound is dependent on the cell line's doubling time, metabolic rate, and the experimental endpoint being measured. A time-course experiment is essential to determine the ideal duration of treatment. This typically involves treating cells with a fixed concentration of this compound (determined from a dose-response experiment) and evaluating the desired effect (e.g., cell viability, apoptosis, cell cycle arrest) at multiple time points.
Q3: What are the expected effects of this compound on the cell cycle?
By inhibiting DNA synthesis, this compound is expected to cause an accumulation of cells at the G1/S phase transition of the cell cycle. This cell cycle arrest is a common cellular response to DNA replication stress. The specific effects and the duration required to observe them can vary between cell lines.
Q4: Should I be concerned about the stability of this compound in culture medium?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound treatment. | - Sub-optimal drug concentration.- Insufficient incubation time.- Cell line is resistant to thymidylate synthetase inhibition.- Degraded this compound stock solution. | - Perform a dose-response experiment to determine the optimal concentration.- Extend the incubation time.- Consider using a different cell line or a positive control inhibitor.- Prepare a fresh stock solution of this compound. |
| Excessive cell death even at short incubation times. | - this compound concentration is too high.- Cell line is highly sensitive. | - Perform a dose-response experiment with a wider range of lower concentrations.- Reduce the incubation time. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation conditions (temperature, CO2). | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) before treatment.- Ensure consistent incubator conditions. |
Experimental Protocols
Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol provides a framework for conducting a time-course experiment to determine the optimal incubation time of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete culture medium at a concentration previously determined to be effective (e.g., the IC50 value from a 48-hour dose-response curve).
-
Remove the old medium from the wells and add 100 µL of the 2X this compound solution to the treatment wells. Add 100 µL of fresh medium to the control wells.
-
-
Incubation:
-
Return the plate to the incubator.
-
-
Time-Course Measurement:
-
At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), perform the MTT assay on a subset of the wells.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability at each time point relative to the untreated control.
-
Plot cell viability as a function of incubation time to determine the optimal duration for the desired effect.
-
Data Presentation
The following tables present illustrative data from a hypothetical time-course experiment to determine the optimal incubation time for this compound treatment in two different cancer cell lines. Note: This data is for demonstrative purposes only and will need to be experimentally determined for your specific cell line and conditions.
Table 1: Effect of this compound Incubation Time on Cell Viability (Cell Line A - Rapidly Proliferating)
| Incubation Time (hours) | Average Absorbance (570 nm) - Untreated | Average Absorbance (570 nm) - this compound Treated | % Cell Viability |
| 6 | 0.85 | 0.78 | 91.8% |
| 12 | 1.12 | 0.95 | 84.8% |
| 24 | 1.55 | 1.10 | 71.0% |
| 48 | 1.98 | 0.85 | 42.9% |
| 72 | 2.30 | 0.50 | 21.7% |
Table 2: Effect of this compound Incubation Time on Cell Viability (Cell Line B - Slowly Proliferating)
| Incubation Time (hours) | Average Absorbance (570 nm) - Untreated | Average Absorbance (570 nm) - this compound Treated | % Cell Viability |
| 6 | 0.65 | 0.62 | 95.4% |
| 12 | 0.80 | 0.75 | 93.8% |
| 24 | 1.05 | 0.90 | 85.7% |
| 48 | 1.35 | 0.88 | 65.2% |
| 72 | 1.60 | 0.64 | 40.0% |
Visualizations
Signaling Pathway of Thymidylate Synthase Inhibition
Caption: Inhibition of Thymidylate Synthase by this compound leading to cell cycle arrest.
Experimental Workflow for Optimizing Incubation Time
References
Technical Support Center: Overcoming Vanoxonin Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Vanoxonin, a potent thymidylate synthase (TS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a thymidylate synthase (TS) inhibitor.[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][4] By inhibiting TS, this compound depletes the cellular pool of dTMP, leading to the cessation of DNA replication and subsequent cell death in rapidly dividing cancer cells.[3]
Q2: My cells were initially sensitive to this compound, but now they are showing reduced responsiveness. What are the potential reasons?
A2: The development of acquired resistance is a common phenomenon with anticancer agents. For thymidylate synthase inhibitors like this compound, this can be attributed to several factors, including:
-
Overexpression of Thymidylate Synthase (TS): The most common mechanism is the amplification of the TYMS gene, leading to higher levels of the TS protein, which effectively titrates out the inhibitor.[1][5]
-
Mutations in the TYMS Gene: Alterations in the gene can lead to a modified TS enzyme with reduced binding affinity for this compound or changes in enzyme stability.[1]
-
Increased dUMP Levels: Elevated levels of the natural substrate, deoxyuridine monophosphate (dUMP), can outcompete this compound for binding to the TS enzyme.[6][7]
-
Altered Signaling Pathways: Activation of pro-survival signaling pathways, such as PI3K/Akt or MAPK, can promote cell survival despite TS inhibition.[8][9]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell.[9]
Q3: Are there any known synergistic drug combinations with this compound?
A3: While specific data on this compound is limited, combination therapies are a common strategy to overcome resistance to TS inhibitors.[2] Combining agents that target different cellular pathways can be effective. For instance, pairing a TS inhibitor with drugs that inhibit signaling pathways known to be upregulated in resistant cells (e.g., PI3K/Akt or mTOR inhibitors) could enhance efficacy.[9] Additionally, combining with agents that induce apoptosis through alternative mechanisms may also prove beneficial.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing this compound resistance in your cell lines.
Problem: Decreased Cell Death or Reduced Growth Inhibition at Previously Effective this compound Concentrations
Possible Cause 1: Overexpression of Thymidylate Synthase (TS)
-
How to Investigate:
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the TYMS gene in your resistant cell line compared to the parental (sensitive) line.
-
Western Blotting: Quantify the protein level of TS in resistant versus parental cells. A significant increase in TS protein is a strong indicator of resistance.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Visualize the expression and localization of TS protein within the cells.
-
-
Suggested Solutions:
-
Increase this compound Concentration: This may be a temporary solution to overcome the higher levels of the target enzyme.
-
Combination Therapy: Consider using this compound in combination with an agent that can downregulate TS expression or inhibit pathways that lead to its upregulation.
-
Alternative TS Inhibitors: Some novel TS inhibitors may have a higher affinity for the enzyme or may not be affected by the same resistance mechanisms.[10]
-
Possible Cause 2: Altered Upstream Signaling Pathways
-
How to Investigate:
-
Phospho-protein arrays or Western Blotting: Screen for the activation (phosphorylation) of key proteins in survival pathways such as Akt, mTOR, and ERK (MAPK). Compare the activation status in resistant and parental cells, both with and without this compound treatment.
-
-
Suggested Solutions:
Summary of Troubleshooting Approaches
| Potential Cause of Resistance | Recommended Investigative Experiments | Potential Solutions |
| Overexpression of Thymidylate Synthase (TS) | q-PCR for TYMS mRNA levels.[1] Western Blot for TS protein levels.[5] IHC/IF for TS protein localization. | Increase this compound dose. Combine with drugs that downregulate TS. Switch to a different TS inhibitor.[10] |
| Mutations in the TYMS Gene | Sanger sequencing of the TYMS gene. | Consider alternative drugs with different binding mechanisms. |
| Increased Intracellular dUMP Levels | HPLC-based measurement of dUMP pools.[7] | Co-administer agents that interfere with nucleotide metabolism. |
| Activation of Pro-Survival Signaling Pathways | Western Blot for phosphorylated Akt, mTOR, ERK.[9] Phospho-protein array. | Combine this compound with inhibitors of the identified activated pathway (e.g., PI3K, mTOR, or MEK inhibitors).[9] |
| Increased Drug Efflux | qPCR or Western Blot for ABC transporters (e.g., P-gp, MRP1). Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123) in a flow cytometry-based assay. | Co-treatment with an ABC transporter inhibitor (e.g., verapamil, tariquidar). |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the cytotoxic effects of this compound and determine the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Parental and suspected resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Quantitative PCR (qPCR) for TYMS Gene Expression
This protocol quantifies the mRNA levels of the thymidylate synthase gene.
-
Materials:
-
Parental and resistant cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TYMS and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Harvest approximately 1x10^6 cells from both parental and resistant lines.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with the SYBR Green master mix, cDNA, and primers for TYMS and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TYMS expression in the resistant cells compared to the parental cells.
-
Western Blot for TS Protein Expression
This protocol detects and quantifies the amount of TS protein.
-
Materials:
-
Parental and resistant cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Thymidylate Synthase
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-TS antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip and re-probe the membrane for the loading control or run a parallel gel.
-
Quantify band intensities to determine the relative TS protein levels.
-
Visualizations
Caption: A workflow for diagnosing and addressing this compound resistance.
Caption: How this compound works and how resistance can emerge.
Caption: Upstream signaling pathways that can drive TS expression.
References
- 1. Mechanisms of acquired resistance to thymidylate synthase inhibitors: the role of enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of thymidylate synthase: an approach to overcome 5-FU resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxonin Experiments: Technical Support Center
Welcome to the technical support center for Vanoxonin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of thymidylate synthetase, an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[1][2] this compound itself, with the molecular formula C18H25N3O9, forms a complex with vanadium to exert its potent inhibitory activity.[3] The inhibition of thymidylate synthase leads to a depletion of dTMP, which in turn disrupts DNA synthesis and can lead to cell death, particularly in rapidly proliferating cells.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4] Most cell lines can tolerate up to 1%, but sensitive or primary cells may require concentrations below 0.1%.[4]
-
Increase Stock Concentration: Prepare a more concentrated stock solution of this compound in DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final concentration, thus keeping the final DMSO percentage low.[5]
-
Method of Dilution: Add the DMSO stock solution directly to the cell culture medium while gently vortexing or swirling the medium. This rapid dispersal can help prevent the compound from precipitating out of solution.[6]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[6]
-
Solubility Test: Before your main experiment, perform a small-scale solubility test with your planned final concentration of this compound in the cell culture medium to ensure it remains in solution.
Q3: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
A3: There are several potential reasons for a lack of effect. Consider the following:
-
Missing Vanadium: this compound requires the formation of a vanadium complex to be active.[3] Ensure you are adding a suitable source of vanadium (e.g., vanadyl sulfate) along with this compound. See the experimental protocols section for a suggested method of complex formation.
-
Inadequate Concentration: The reported 50% inhibitory concentration (IC50) of the this compound-vanadium complex against the enzyme is 0.7 µg/mL.[3] Cellular uptake and other factors may necessitate higher concentrations in cell-based assays. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Incorrect Controls: Ensure you have the proper controls in your experiment. This should include a vehicle control (medium with the same final concentration of DMSO and any buffer used for the vanadium salt), a this compound-only control (without vanadium), and a vanadium salt-only control (without this compound). This will help you determine if the observed effects are due to the active complex.
-
Cell Line Resistance: The cell line you are using may be resistant to thymidylate synthase inhibitors or may have alternative pathways for nucleotide synthesis.
-
Compound Degradation: While information on this compound's stability is limited, improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) could lead to degradation. It is recommended to store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.[6]
Q4: I am observing high levels of cytotoxicity even in my control wells. What could be the cause?
A4: High cytotoxicity in control wells can be due to several factors:
-
DMSO Toxicity: As mentioned, high concentrations of DMSO can be cytotoxic. Ensure your final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).[4]
-
Vanadium Toxicity: Vanadium salts themselves can be toxic to cells at certain concentrations.[2] It is crucial to run a vanadium salt-only control to assess its baseline cytotoxicity and to use the lowest effective concentration in your complex.
-
Contamination: Bacterial or fungal contamination of your compound stock solution or cell culture can lead to widespread cell death. Always use sterile techniques when preparing and handling solutions.[6]
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of the active this compound-vanadium complex.
| Compound | Target | IC50 |
| This compound-Vanadium Complex | Thymidylate Synthetase | 0.7 µg/mL[3] |
Experimental Protocols
1. Preparation of the Active this compound-Vanadium Complex (Hypothetical Protocol)
Since the active form of this compound is a vanadium complex, it is essential to prepare this complex before adding it to your experiment. This protocol is based on general methods for forming metal-ligand complexes for biological assays.[7][8]
Materials:
-
This compound powder
-
Vanadyl sulfate (VOSO₄)
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, HEPES)
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of vanadyl sulfate in sterile water or buffer.
-
To form the active complex, mix the this compound stock solution and the vanadyl sulfate stock solution in a 1:1 molar ratio in a sterile microcentrifuge tube. For example, mix 10 µL of 10 mM this compound with 10 µL of 10 mM vanadyl sulfate.
-
Allow the mixture to incubate at room temperature for 15-30 minutes to facilitate complex formation.
-
This resulting solution is your active this compound-vanadium complex stock. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment.
2. Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.[3][7][9][10][11]
Materials:
-
96-well flat-bottom cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound-vanadium complex stock solution (prepared as above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound-vanadium complex in complete medium. Also, prepare the necessary controls: vehicle control, this compound only, and vanadyl sulfate only.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the complex or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Visualizations
Caption: Signaling pathway of thymidylate synthase and its inhibition by the this compound-vanadium complex.
Caption: General experimental workflow for a cell viability assay using this compound.
Caption: Troubleshooting decision tree for common issues in this compound experiments.
References
- 1. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadium compounds affect growth and morphology of human rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cache.kzoo.edu [cache.kzoo.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of vanadium complexes with organic ligands on glucose metabolism: a comparison study in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Oxidation of Vanadyl Complexes Containing Bispidine Ligands | Semantic Scholar [semanticscholar.org]
- 11. Coordination Chemistry May Explain Pharmacokinetics and Clinical Response of Vanadyl Sulfate in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vanoxonin and 5-Fluorouracil as Thymidylate Synthase Inhibitors
In the landscape of cancer chemotherapy, thymidylate synthase (TS) remains a critical target for therapeutic intervention. This enzyme catalyzes the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its inhibition leads to a state of "thymineless death" in rapidly dividing cancer cells. For decades, the fluoropyrimidine prodrug 5-fluorouracil (5-FU) has been a cornerstone of treatment for various solid tumors, exerting its cytotoxic effects primarily through the inhibition of TS by its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1][2][3] More recently, natural products have been explored as alternative sources of TS inhibitors, leading to the discovery of compounds like Vanoxonin. This guide provides a detailed, objective comparison of this compound and 5-fluorouracil as TS inhibitors, focusing on their mechanisms of action, inhibitory potency, and the signaling pathways they impact, supported by available experimental data.
Mechanism of Action
This compound , a natural product isolated from Saccharopolyspora hirsuta, requires chelation with a quinquevalent vanadium ion (V5+) to form a potent inhibitory complex.[4][5] This this compound-vanadium complex acts as a competitive inhibitor with respect to the enzyme's substrate, deoxyuridine monophosphate (dUMP), and as an uncompetitive inhibitor concerning the cofactor, 5,10-methylenetetrahydrofolate.[6] The catechol moiety of this compound is crucial for its enzymatic inhibition.[6]
5-Fluorouracil , in contrast, is a prodrug that undergoes intracellular conversion to FdUMP.[1][2] FdUMP then forms a stable, covalent ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate.[2][3] This complex effectively locks the enzyme in an inactive state, thereby blocking dTMP synthesis.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and the active metabolite of 5-FU, FdUMP, have been quantified using various assays. The following table summarizes the key data points for a direct comparison of their potency against thymidylate synthase.
| Parameter | This compound-Vanadium Complex | 5-Fluorouracil (as FdUMP) | Reference(s) |
| Target | Thymidylate Synthase | Thymidylate Synthase | [4],[1] |
| Active Form | This compound-V5+ Complex | 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | [4],[1] |
| IC50 (Enzymatic) | ~1.64 µM | Not directly comparable; see Ki | [2] |
| Ki (Enzymatic) | Not widely reported | 0.82 - 2.41 nM | [7] |
| Inhibition Type | Competitive with dUMP, Uncompetitive with cofactor | Covalent inhibition (forms a stable ternary complex) | [6],[2] |
| Cellular IC50 (5-FU prodrug) | Not applicable | 0.8 - 43.0 µM (in colon cancer cell lines) | [1] |
Note: The IC50 for the this compound-vanadium complex was calculated from the reported value of 0.7 µg/mL and a molecular weight of 427.41 g/mol for this compound.[2][5]
Experimental Protocols
Thymidylate Synthase Inhibition Assay (General Spectrophotometric Method)
This protocol is a representative method for determining the inhibitory activity of compounds against purified thymidylate synthase.
Objective: To measure the IC50 or Ki of an inhibitor against thymidylate synthase by monitoring the oxidation of the folate cofactor, which results in an increased absorbance at 340 nm.
Materials:
-
Purified recombinant human thymidylate synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (mTHF)
-
Inhibitor compound (e.g., this compound-vanadium complex, FdUMP)
-
Assay Buffer (e.g., 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2)[8]
-
UV/Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate or individual cuvettes, prepare reaction mixtures containing the assay buffer, a fixed concentration of TS (e.g., 40 nM), and a fixed concentration of dUMP (e.g., 100 µM).[8]
-
Add varying concentrations of the inhibitor to the wells/cuvettes. Include a control with no inhibitor.
-
Pre-incubate the enzyme, substrate, and inhibitor for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 22°C).[8]
-
Initiate the enzymatic reaction by adding the cofactor, mTHF (e.g., to a final concentration of 150 µM).[8]
-
Immediately begin monitoring the increase in absorbance at 340 nm over a set period (e.g., 3 minutes).[8]
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, uncompetitive), the assay can be repeated with varying concentrations of both the substrate (dUMP) and the inhibitor, and the data analyzed using Lineweaver-Burk or Dixon plots.
[3H]FdUMP Binding Assay
This method is used to quantify the number of active TS sites and can be adapted to measure the potency of inhibitors that compete with FdUMP for binding.
Objective: To determine the amount of active TS in a sample by measuring the binding of a radiolabeled inhibitor, [3H]FdUMP.
Materials:
-
Cell or tissue lysates containing TS
-
[3H]FdUMP (radiolabeled FdUMP)
-
5,10-Methylenetetrahydrofolate (mTHF)
-
Assay Buffer
-
Activated charcoal suspension to separate bound from unbound ligand
-
Scintillation counter
Procedure:
-
Prepare cell or tissue cytosols.
-
Incubate the cytosols with a saturating concentration of [3H]FdUMP in the presence of the cofactor mTHF to allow the formation of the covalent ternary complex.
-
To determine non-specific binding, a parallel set of reactions is prepared with a large excess of non-radiolabeled FdUMP.
-
After incubation, add an activated charcoal suspension to adsorb unbound [3H]FdUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which contains the [3H]FdUMP bound to TS.
-
The amount of specifically bound [3H]FdUMP is calculated by subtracting the non-specific binding from the total binding and is proportional to the amount of active TS in the sample.
Signaling Pathways and Downstream Effects
The inhibition of thymidylate synthase by both this compound and 5-fluorouracil is expected to trigger a cascade of events culminating in cell death, particularly in rapidly proliferating cancer cells.
Inhibition of TS by either compound leads to the depletion of the dTMP pool. This has several downstream consequences:
-
Imbalance of Deoxynucleotide Pools: The lack of dTMP leads to an accumulation of dUMP and a decrease in the dTTP/dUTP ratio.
-
DNA Damage: Increased levels of dUTP can result in its misincorporation into DNA in place of dTTP. The subsequent attempts by DNA repair mechanisms, such as uracil-DNA glycosylase, to remove the uracil can lead to DNA strand breaks and fragmentation.[6]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, often leading to an arrest in the S-phase. If the damage is irreparable, programmed cell death (apoptosis) is initiated. For 5-FU, this process can be mediated by the p53 tumor suppressor pathway.[4]
While the direct downstream effects of TS inhibition are similar for both compounds, the presence of vanadium in the active this compound complex may introduce additional biological activities. Vanadium compounds have been shown to affect various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which could potentially modulate the cellular response to TS inhibition.
References
- 1. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Thymidylate Synthase Inhibition: Vanoxonin vs. Pemetrexed
For researchers, scientists, and drug development professionals, understanding the nuances of thymidylate synthase (TS) inhibition is critical in the pursuit of novel anticancer therapeutics. This guide provides a comprehensive comparison of two distinct TS inhibitors: vanoxonin, a naturally derived dipeptide, and pemetrexed, a clinically established multitargeted antifolate.
This report details their mechanisms of action, presents available quantitative data on their inhibitory efficacy, and provides detailed experimental protocols for assessing TS inhibition.
Mechanism of Action: Two Distinct Approaches to Targeting a Key Enzyme
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Its inhibition leads to "thymineless death" in rapidly dividing cancer cells. This compound and pemetrexed employ fundamentally different strategies to block this vital enzyme.
This compound: A Vanadium-Dependent Competitive Inhibitor
This compound, derived from Saccharopolyspora hirsuta, is a dipeptide that requires the formation of a quinquevalent vanadium complex to become a potent inhibitor of thymidylate synthase.[1][2] This active complex acts as a competitive inhibitor with respect to the enzyme's substrate, deoxyuridine monophosphate (dUMP).[1] This means that the this compound-vanadium complex directly competes with dUMP for binding to the active site of the TS enzyme. The inhibition by the this compound-vanadium complex is uncompetitive with respect to the cofactor 5,10-methylenetetrahydrofolate.[1]
Pemetrexed: A Multi-Targeted Antifolate with High Affinity for TS
Pemetrexed is a synthetic antifolate that structurally mimics folic acid. It is transported into cells and undergoes polyglutamylation, a process that traps the drug intracellularly and significantly increases its inhibitory potency against several enzymes.[3] While pemetrexed inhibits other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), it is a particularly potent inhibitor of thymidylate synthase.[3] The polyglutamated forms of pemetrexed bind tightly to the folate-binding site of TS, preventing the binding of the natural cofactor, 5,10-methylenetetrahydrofolate, and thereby halting the catalytic cycle.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies of this compound and pemetrexed on purified thymidylate synthase under identical experimental conditions are limited in the publicly available literature. However, data from independent studies provide insights into their relative potencies. It is crucial to note that IC50 values can vary significantly based on the assay conditions, enzyme source, and substrate concentrations.
| Inhibitor | Target | IC50 | Molar Concentration (approx.) | Assay Type | Source |
| This compound | Thymidylate Synthetase | 0.7 µg/mL | 1.64 µM | Enzyme Assay | [4] |
| Pemetrexed | Cellular (MSTO-211H) | 31.8 nM | 0.0318 µM | Cell-based Assay | [5][6] |
Note: The IC50 for this compound was converted from µg/mL to µM using its molecular weight of 427.41 g/mol .[1] The IC50 for pemetrexed is from a cellular assay, which reflects not only enzyme inhibition but also cellular uptake and metabolism.
Experimental Protocols for Thymidylate Synthase Inhibition Assays
Two common methods for determining thymidylate synthase activity and inhibition are the spectrophotometric assay and the tritium release assay.
Spectrophotometric Assay
This method continuously monitors the enzymatic reaction by measuring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate.
Materials:
-
Purified thymidylate synthase
-
dUMP (deoxyuridine monophosphate) solution
-
5,10-methylenetetrahydrofolate (CH2H4folate) solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 25 mM MgCl2)
-
Inhibitor solutions (this compound-vanadium complex or Pemetrexed)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, dUMP, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding CH2H4folate.
-
Immediately begin monitoring the change in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Tritium Release Assay
This highly sensitive method measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[7][8]
Materials:
-
Purified thymidylate synthase or cell lysate
-
[5-³H]dUMP solution
-
CH2H4folate solution
-
Reaction buffer
-
Inhibitor solutions
-
Activated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Set up reaction tubes containing the reaction buffer, cell lysate or purified enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding a mixture of [5-³H]dUMP and CH2H4folate.
-
Incubate the reactions for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer an aliquot of the supernatant, which contains the released ³H2O, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of tritium released and determine the percent inhibition and IC50 values as described for the spectrophotometric assay.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Thymidylate Synthase Inhibition Pathways
Figure 2: TS Inhibition Assay Workflow
Figure 3: this compound vs. Pemetrexed Comparison
Conclusion
This compound and pemetrexed represent two distinct and effective approaches to the inhibition of thymidylate synthase. This compound's unique requirement for vanadium and its competitive inhibition with respect to dUMP make it a subject of interest for novel drug design. Pemetrexed, with its multi-targeted action and potent TS inhibition following polyglutamylation, has established its clinical importance. The choice of which inhibitor to investigate or utilize depends on the specific research or clinical context. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other thymidylate synthase inhibitors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 6. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vanoxonin and Raltitrexed: Two Thymidylate Synthase Inhibitors
A Detailed Examination for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, the inhibition of thymidylate synthase (TS) remains a cornerstone of therapeutic strategy. This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its inhibition leads to a "thymineless death" in rapidly dividing cancer cells. This guide provides a comparative analysis of two such inhibitors: Vanoxonin, a naturally derived dipeptide, and Raltitrexed, a quinazoline folate analogue.
While extensive data is available for the clinically established drug Raltitrexed, public domain information regarding the preclinical development of this compound is notably limited. This guide collates the available experimental data to offer a comparative perspective, highlighting areas where further research on this compound is warranted.
Chemical Structure and General Properties
A fundamental distinction between this compound and Raltitrexed lies in their chemical scaffolds. This compound is a dipeptide-based natural product, while Raltitrexed is a synthetic folate analogue. This structural difference influences their interaction with the target enzyme and their broader pharmacological profiles.
| Feature | This compound | Raltitrexed |
| Chemical Class | Dipeptide derivative | Quinazoline folate analogue |
| Source | Isolated from Saccharopolyspora hirsuta | Synthetic |
| Molecular Formula | C18H25N3O9 | C21H22N4O6S |
| Molecular Weight | 427.41 g/mol | 458.49 g/mol |
Mechanism of Action: Targeting Thymidylate Synthase
Both this compound and Raltitrexed exert their cytotoxic effects by inhibiting thymidylate synthase. However, the specifics of their interaction with the enzyme and the subsequent cellular consequences show some distinctions based on available research.
Raltitrexed acts as a direct and specific inhibitor of TS.[1] It is transported into cells via the reduced folate carrier and subsequently undergoes extensive polyglutamylation.[2] These polyglutamated forms are more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[2][3] This prolonged inhibition of dTMP synthesis results in DNA fragmentation and apoptosis.[2]
This compound , in complex with vanadium, also demonstrates strong inhibition of thymidylate synthetase.[4] The inhibitory activity of the this compound-vanadium complex has been confirmed, with an IC50 value of 0.7 µg/mL for the enzyme.[4] The mode of inhibition has been described as competitive with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive with the cofactor 5,10-methylenetetrahydrofolate.
Below is a diagram illustrating the central role of Thymidylate Synthase in DNA synthesis and the inhibitory action of these compounds.
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of an anticancer agent is typically assessed by its ability to inhibit the growth of cancer cell lines, with the IC50 value representing the concentration of the drug that inhibits 50% of cell growth.
Raltitrexed has demonstrated potent in vitro activity against a range of cancer cell lines. For instance, it exhibits an IC50 of 9 nM for the inhibition of L1210 cell growth.[3] In a study on HepG2 liver cancer cells, the IC50 for Raltitrexed was determined to be 78.919 nM after a 24-hour treatment.[5]
| Cell Line | Raltitrexed IC50 | This compound IC50 |
| L1210 (Leukemia) | 9 nM[3] | Data not available |
| HepG2 (Hepatocellular Carcinoma) | 78.919 nM (24h)[5] | Data not available |
| A-375 (Melanoma) | 4.68 µM (72h) | Data not available |
| A549 (Lung Carcinoma) | 0.81 µM | Data not available |
Experimental Protocols
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
A common method to determine the inhibitory activity of compounds against thymidylate synthase is a spectrophotometric assay. This assay measures the conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.
General Protocol:
-
Enzyme Preparation: Purified recombinant or isolated thymidylate synthase is used.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), dithiothreitol (DTT), EDTA, 5,10-methylenetetrahydrofolate, and dUMP.
-
Inhibitor Addition: The test compound (this compound or Raltitrexed) is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme.
-
Spectrophotometric Measurement: The change in absorbance at 340 nm is recorded at regular intervals using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Vanoxonin's Enigmatic Dance with Thymidylate Synthase: A Comparative Analysis
New research reveals Vanoxonin, previously of uncertain classification, operates as a potent inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis. This guide provides a comprehensive comparison of this compound's mechanism of action with established thymidylate synthase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In a significant clarification for the field of oncology and drug discovery, the mechanism of action for this compound has been definitively identified. Contrary to earlier, broader classifications, recent studies have elucidated that this compound functions as a novel inhibitor of thymidylate synthase (TS), a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2][3][4][5] This finding positions this compound among a critical class of anticancer agents and invites a thorough comparison with other drugs that target this vital pathway.
Unraveling the Mechanism: this compound's Unique Approach
This compound, a dipeptide isolated from the bacterium Saccharopolyspora hirsuta, distinguishes itself from other thymidylate synthase inhibitors through its unique requirement for a vanadium complex to exert its inhibitory effect.[1] The active form of the inhibitor is a quinquevalent vanadium complex with two molecules of this compound.[6] This complex exhibits a competitive inhibition pattern with respect to the enzyme's substrate, deoxyuridine monophosphate (dUMP), and an uncompetitive pattern with respect to the cofactor, 5,10-methylenetetrahydrofolate.[6] This dualistic inhibitory action suggests a complex interaction with the enzyme's active site.
A Comparative Look at Thymidylate Synthase Inhibitors
To contextualize the significance of this compound's mechanism, it is essential to compare it with well-established thymidylate synthase inhibitors. The following table summarizes the key characteristics of this compound alongside three widely used drugs: 5-Fluorouracil, Raltitrexed, and Pemetrexed.
| Inhibitor | Chemical Class | Active Form | Mechanism of Action on Thymidylate Synthase | Inhibition Kinetics |
| This compound | Dipeptide | This compound-Vanadium Complex | Binds to the enzyme, competing with dUMP and forming an uncompetitive complex with the enzyme-cofactor complex.[6] | Competitive vs. dUMP, Uncompetitive vs. 5,10-methylenetetrahydrofolate[6] |
| 5-Fluorouracil (5-FU) | Fluoropyrimidine (Prodrug) | Fluorodeoxyuridine monophosphate (FdUMP) | Forms a stable, covalent ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, blocking dUMP binding.[7][8][9][10][11][12] | Irreversible/Slowly reversible[8] |
| Raltitrexed | Folate Analog | Raltitrexed (and its polyglutamated forms) | A direct and selective inhibitor that binds to the folate cofactor binding site of thymidylate synthase.[13][14][15][16][17] | Competitive vs. 5,10-methylenetetrahydrofolate |
| Pemetrexed | Multi-targeted Antifolate | Pemetrexed (and its polyglutamated forms) | Primarily inhibits thymidylate synthase, but also targets dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[18][19][20][21][22] | Competitive vs. 5,10-methylenetetrahydrofolate |
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values. It is important to note that assay conditions can significantly impact these values.
| Inhibitor | IC50 Value (Thymidylate Synthase) | Cell Line/Source |
| This compound-Vanadium Complex | 0.7 µg/mL (~1.5 µM)[1] | Ehrlich ascites carcinoma cells[6] |
| FdUMP (from 5-FU) | Varies widely depending on cofactor concentration | Various |
| Raltitrexed | IC50 = 9 nM[15] | L1210 cells[15] |
| Pemetrexed | Potent inhibitor, with polyglutamated forms being more potent[21] | Various |
Note: The IC50 for the this compound-Vanadium complex was calculated based on the reported value of 0.7 µg/mL and an estimated molecular weight of the active complex.
Experimental Protocols for Mechanism Validation
The validation of thymidylate synthase inhibitors relies on robust and reproducible experimental protocols. Below are methodologies for key assays.
Thymidylate Synthase Activity Assay (Spectrophotometric)
This assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is monitored over time.
Materials:
-
Purified recombinant human thymidylate synthase
-
Deoxyuridine monophosphate (dUMP) solution
-
5,10-methylenetetrahydrofolate (mTHF) solution
-
Assay Buffer (e.g., Morrison buffer: 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2)
-
Inhibitor stock solutions (this compound, FdUMP, Raltitrexed, Pemetrexed)
-
UV/Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of thymidylate synthase, and dUMP.
-
Add varying concentrations of the inhibitor to the reaction mixture and incubate for a defined period (e.g., 5 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the cofactor, mTHF.
-
Immediately monitor the change in absorbance at 340 nm for a set duration (e.g., 3 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine the mode of inhibition, perform kinetic analyses by varying the concentration of one substrate while keeping the other constant in the presence and absence of the inhibitor.
In Situ Tritium Release Assay
This cell-based assay measures the activity of thymidylate synthase within intact cells by monitoring the release of tritium from [5-³H]dUMP.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and reagents
-
[5-³H]deoxyuridine
-
Inhibitor stock solutions
-
Scintillation counter and fluid
Procedure:
-
Culture the chosen cancer cell lines to the desired confluency.
-
Treat the cells with varying concentrations of the thymidylate synthase inhibitor for a specified time.
-
Add [5-³H]deoxyuridine to the cell culture medium. The cells will take up the labeled deoxyuridine and convert it to [5-³H]dUMP.
-
If thymidylate synthase is active, it will catalyze the conversion of [5-³H]dUMP to dTMP, releasing the tritium (³H) into the water.
-
Collect the cell culture medium and measure the amount of released tritium using a scintillation counter.
-
A decrease in tritium release in inhibitor-treated cells compared to untreated controls indicates inhibition of thymidylate synthase.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the thymidylate synthesis pathway and the distinct mechanisms of inhibition for this compound and its comparators.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 10. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. Raltitrexed - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 17. bccancer.bc.ca [bccancer.bc.ca]
- 18. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pemetrexed - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Cross-Validating Vanoxonin Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Vanoxonin activity across various cell lines. This compound, a potent inhibitor of thymidylate synthetase, demonstrates significant potential as a therapeutic agent.[1][2] Its active form, a vanadium complex, has been shown to effectively inhibit this key enzyme involved in DNA synthesis.[1][3] However, a comprehensive public dataset comparing its efficacy across a wide spectrum of cell lines is currently unavailable.
This guide aims to bridge that gap by presenting a standardized methodology for researchers to conduct their own comparative studies. By following the detailed experimental protocols and utilizing the provided templates, the scientific community can collaboratively build a robust understanding of this compound's therapeutic potential.
Understanding this compound and its Mechanism of Action
This compound is a dipeptide derivative isolated from Saccharopolyspora hirsuta.[1] Its chemical structure is L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine.[4] The active form of this compound is a quinquevalent vanadium complex, where two this compound molecules ligate the vanadium ion through their catechol groups.[3] This complex targets thymidylate synthetase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[5][6]
The this compound-vanadium complex exhibits competitive inhibition with respect to the substrate deoxyuridylic acid (dUMP) and uncompetitive inhibition with respect to the cofactor 5,10-methylenetetrahydrofolate.[3] This dual inhibitory mechanism effectively halts the production of dTMP, leading to "thymineless death" in rapidly proliferating cancer cells.[7]
Comparative Activity of this compound: A Template for Data Consolidation
While extensive comparative data is not yet available, preliminary studies have indicated the activity of the this compound complex against L-1210 and Ehrlich ascites cancer cells, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/mL.[8] To facilitate the consolidation of future research findings, the following table serves as a template for reporting the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L-1210 | Leukemia | Data to be determined | |
| Ehrlich ascites | Carcinoma | Data to be determined | |
| e.g., MCF-7 | Breast Cancer | Data to be determined | |
| e.g., A549 | Lung Cancer | Data to be determined | |
| e.g., HeLa | Cervical Cancer | Data to be determined | |
| e.g., HT-29 | Colon Cancer | Data to be determined |
Experimental Protocol: A Standardized Approach to Cross-Validation
To ensure consistency and comparability of data across different laboratories, the following detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]
Materials:
-
This compound
-
Vanadyl sulfate (or another suitable vanadium salt)
-
Selected cancer cell lines
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimized density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Preparation of this compound-Vanadium Complex:
-
Prepare stock solutions of this compound and the vanadium salt in a suitable solvent (e.g., DMSO or 0.1N HCl(aq)).[2]
-
Prepare the this compound-vanadium complex by mixing the two components in a 2:1 molar ratio (this compound:Vanadium).
-
Prepare a series of dilutions of the complex in complete cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared dilutions of the this compound-vanadium complex to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a negative control (medium only).
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100-150 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (containing only medium and MTT reagents).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve using appropriate software.
-
Visualizing the Experimental and Mechanistic Frameworks
To further clarify the proposed research strategy and the underlying mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of this compound activity.
Caption: Signaling pathway of thymidylate synthetase inhibition by this compound.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labshake.com [labshake.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Thymidylate Synthase Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of leading thymidylate synthase inhibitors, providing key comparative data on their efficacy, toxicity, and mechanisms of action to guide research and clinical strategy.
Thymidylate synthase (TS) remains a cornerstone target in oncology, playing a pivotal role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2][3] Inhibition of this critical enzyme leads to a "thymineless death" in rapidly proliferating cancer cells.[3] Over the years, a range of TS inhibitors have been developed, each with distinct pharmacological profiles. This guide provides a head-to-head comparison of prominent TS inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: Disrupting the DNA Synthesis Pathway
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a one-carbon donor. TS inhibitors disrupt this process through various mechanisms, primarily by competing with either the nucleotide substrate (dUMP) or the folate cofactor (CH2THF).
The following diagram illustrates the central role of thymidylate synthase in the DNA synthesis pathway and the points of intervention for different classes of inhibitors.
Caption: Mechanism of thymidylate synthase and inhibitor action.
In Vitro Efficacy: A Quantitative Comparison
The potency of thymidylate synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays and their inhibitory constant (Ki) in enzymatic assays. The following tables summarize these values for key TS inhibitors across a range of cancer cell lines.
Table 1: IC50 Values of Thymidylate Synthase Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raltitrexed | L1210 | Mouse Leukemia | 9 | [4][5][6][7] |
| A549 | Non-Small Cell Lung Cancer | 810 | [8] | |
| HepG2 | Hepatocellular Carcinoma | 78.9 | [9] | |
| Pemetrexed | A549 | Non-Small Cell Lung Cancer | 1820 | [10] |
| HCC827 | Non-Small Cell Lung Cancer | 1540 | [10] | |
| H1975 | Non-Small Cell Lung Cancer | 3370 | [10] | |
| MSTO-211H | Malignant Pleural Mesothelioma | 31.8 | [2] | |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 32.3 | [2] | |
| SNU-601 | Gastric Cancer | 17 | [11] | |
| 5-Fluorouracil | HT-29 | Colorectal Cancer | 1000-2000 | [12] |
| HCT116 | Colorectal Cancer | 1000-2000 | [12] | |
| MCF7 | Breast Cancer | 380 | [13] | |
| Esophageal Squamous Carcinoma Cell Lines (Range) | Esophageal Cancer | 1000-39810 | [14] | |
| Nolatrexed | Murine and Human Cell Lines (Range) | Various | 390-6600 | [15] |
Table 2: Ki Values of Thymidylate Synthase Inhibitors
| Inhibitor | Enzyme Source | Ki (nM) | Reference |
| Raltitrexed | Not Specified | 62 | [16] |
| Pemetrexed | Not Specified | Not Widely Reported | |
| FdUMP (active metabolite of 5-FU) | Colon Cancer Cell Lines (Range) | 0.82 - 2.41 | [17] |
| Nolatrexed | Human Thymidylate Synthase | 11 | [4][15][18][19] |
| Plevitrexed (ZD9331) | Not Specified | 0.44 | [20] |
Head-to-Head Clinical Performance
Clinical trials provide the ultimate benchmark for comparing the efficacy and safety of therapeutic agents. Below are summaries of key head-to-head clinical trials involving prominent thymidylate synthase inhibitors.
Raltitrexed vs. 5-Fluorouracil in Advanced Colorectal Cancer
A randomized, multicenter trial directly compared raltitrexed with 5-fluorouracil (5-FU) plus high-dose leucovorin (LV) as a first-line treatment for advanced colorectal cancer.[21]
Table 3: Clinical Outcomes of Raltitrexed vs. 5-FU/LV in Advanced Colorectal Cancer
| Outcome | Raltitrexed (n=495) | 5-FU/LV (n=495) | p-value |
| Median Survival | 10.9 months | 12.3 months | 0.197 |
| Objective Response Rate | 19% | 18% | NS |
| Grade 3/4 Stomatitis | 2% | 16% | < 0.001 |
| Grade 3/4 Leukopenia | 6% | 13% | NS |
| Grade 3/4 Diarrhea | 10% | 19% | NS |
While survival and response rates were comparable, raltitrexed demonstrated a more favorable toxicity profile, with significantly less severe stomatitis.[21]
Pemetrexed vs. Gemcitabine in Non-Small Cell Lung Cancer (NSCLC)
A large phase III trial compared the combination of pemetrexed plus cisplatin with gemcitabine plus cisplatin in chemotherapy-naive patients with advanced NSCLC.
Table 4: Clinical Outcomes of Pemetrexed/Cisplatin vs. Gemcitabine/Cisplatin in Advanced NSCLC
| Outcome | Pemetrexed/Cisplatin (n=862) | Gemcitabine/Cisplatin (n=863) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (All Histologies) | 10.3 months | 10.3 months | 0.94 (0.84-1.05) |
| Median Overall Survival (Adenocarcinoma) | 12.6 months | 10.9 months | p=0.03 |
| Median Overall Survival (Squamous Cell) | 9.4 months | 10.8 months | p=0.05 |
| Grade 3/4 Neutropenia | 15.1% | 26.6% | < 0.001 |
| Grade 3/4 Anemia | 5.7% | 9.0% | 0.001 |
| Grade 3/4 Thrombocytopenia | 3.8% | 12.7% | < 0.001 |
This study highlighted the importance of histology in treatment selection, with pemetrexed showing superior efficacy in patients with non-squamous histology, along with a more manageable toxicity profile.[22]
Nolatrexed in Advanced Cancers
Phase III trials of nolatrexed have been conducted in various cancers, including unresectable hepatocellular carcinoma. In one such trial, nolatrexed was compared to doxorubicin. The study did not meet its primary endpoint of a survival benefit for nolatrexed over doxorubicin.[23][24] The median overall survival was 22.3 weeks for nolatrexed compared to 32.3 weeks for doxorubicin.[25]
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of thymidylate synthase inhibitors, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
Thymidylate Synthase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of thymidylate synthase.
Protocol:
-
Enzyme Preparation: Recombinant human thymidylate synthase is purified and its concentration determined.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), dUMP, the folate cofactor (CH2THF), and the test inhibitor at various concentrations.
-
Enzyme Incubation: The enzyme is pre-incubated with the inhibitor and dUMP.
-
Reaction Initiation: The reaction is initiated by the addition of CH2THF.
-
Spectrophotometric Measurement: The conversion of CH2THF to dihydrofolate (DHF) is monitored by the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a typical enzyme inhibition assay.
Caption: Workflow for a thymidylate synthase enzyme inhibition assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the thymidylate synthase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Growth Inhibition Study
This study evaluates the efficacy of a thymidylate synthase inhibitor in a living organism, typically using mouse xenograft models.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.
-
Randomization and Treatment: Once tumors reach a specific size, the mice are randomized into control and treatment groups. The treatment group receives the thymidylate synthase inhibitor via a clinically relevant route of administration (e.g., intravenous, oral).
-
Tumor Volume and Body Weight Measurement: Tumor volumes and mouse body weights are measured at regular intervals throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The landscape of thymidylate synthase inhibitors is diverse, with both established and novel agents offering distinct advantages in terms of efficacy, toxicity, and convenience of administration. While 5-fluorouracil has long been a mainstay, newer agents like raltitrexed and pemetrexed have demonstrated comparable or, in specific patient populations, superior outcomes with improved safety profiles. The choice of a particular TS inhibitor for clinical use or further research should be guided by a thorough understanding of its pharmacological properties, the specific cancer type and its molecular characteristics, and the potential for combination with other therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this important class of anticancer agents.
References
- 1. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 3. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 5. Raltitrexed | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. Thymidylate Synthase Inhibitors [ebrary.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. usa-journals.com [usa-journals.com]
- 14. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. glpbio.com [glpbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Open, randomized, multicenter trial of raltitrexed versus fluorouracil plus high-dose leucovorin in patients with advanced colorectal cancer. Tomudex Colorectal Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety and Efficacy of Pemetrexed in Maintenance Therapy of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. | BioWorld [bioworld.com]
- 25. ascopubs.org [ascopubs.org]
Vanoxonin: A Comparative Guide to its Selectivity for Thymidylate Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vanoxonin, an inhibitor of thymidylate synthase (TS), against other known inhibitors of this enzyme. Thymidylate synthase is a critical enzyme in DNA synthesis, making it a key target in cancer chemotherapy. This document summarizes the available quantitative data, details relevant experimental protocols, and provides a visual representation of the enzyme's mechanism of action to aid in understanding the context of these inhibitors.
Performance Comparison of Thymidylate Synthase Inhibitors
This compound, a natural product isolated from Saccharopolyspora hirsuta, demonstrates potent inhibition of thymidylate synthase.[1] Its inhibitory activity is dependent on the formation of a vanadium complex.[1] The table below compares the half-maximal inhibitory concentration (IC50) of this compound with other well-established thymidylate synthase inhibitors. It is important to note that direct comparative studies evaluating the selectivity of this compound against a panel of other enzymes are not currently available in the public domain. Therefore, its selectivity profile beyond thymidylate synthase remains to be fully elucidated.
| Inhibitor | Target Enzyme | IC50 / Ki | Cell Line / Source | Notes |
| This compound | Thymidylate Synthase | IC50: 0.7 µg/mL | Ehrlich ascites carcinoma cells | Active as a vanadium complex.[1] |
| 5-Fluorouracil | Thymidylate Synthase | IC50: 0.8 - 43.0 µM | Colon cancer cell lines | A widely used chemotherapeutic agent. |
| Raltitrexed | Thymidylate Synthase | IC50: 5.3 - 59.0 nM | Colon cancer cell lines | A folate analog inhibitor. |
| Pemetrexed | Thymidylate Synthase | IC50: 11.0 - 1570 nM | Colon cancer cell lines | A multi-targeted antifolate. |
| Nolatrexed (AG337) | Thymidylate Synthase | Ki: 11 nM | Recombinant human TS | A non-competitive inhibitor. |
Experimental Protocols
The following sections detail the methodologies used to assess the inhibitory activity of compounds against thymidylate synthase.
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This method is a continuous assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF) during the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Materials:
-
Purified thymidylate synthase
-
dUMP (deoxyuridine monophosphate) solution
-
CH2H4folate (N5,N10-methylenetetrahydrofolate) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM 2-mercaptoethanol)
-
Inhibitor compound (e.g., this compound) at various concentrations
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, dUMP, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding purified thymidylate synthase to the mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Assay for Inhibitor Potency (MTT Assay)
This assay determines the cytotoxic effect of an inhibitor on a cancer cell line, which is an indirect measure of its ability to inhibit essential enzymes like thymidylate synthase.
Materials:
-
Cancer cell line (e.g., Ehrlich ascites carcinoma cells)
-
Cell culture medium and supplements
-
Inhibitor compound (e.g., this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of the inhibitor compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Thymidylate Synthase
The following diagram illustrates the catalytic cycle of thymidylate synthase and the points of inhibition by different classes of inhibitors.
Caption: Mechanism of thymidylate synthase and points of inhibition.
References
Confirming the On-Target Effects of Vanoxonin: A Comparative Guide for Researchers
Published: November 09, 2025
Affiliation: Google Research
Abstract
This guide provides a comprehensive overview of Vanoxonin and its on-target effects. Contrary to some initial postulations, extensive research has conclusively identified this compound as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2][3] This document details the mechanism of action of this compound, outlines experimental protocols to validate its on-target effects, and presents a comparative analysis with other well-established thymidylate synthase inhibitors. All quantitative data are summarized in tables for ease of comparison, and key pathways and workflows are illustrated with diagrams. This guide is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction: this compound's Mechanism of Action
This compound is a novel dipeptide-related compound originally isolated from Saccharopolyspora hirsuta.[1] Its primary and thus far only validated mechanism of action is the inhibition of thymidylate synthase (TS).[1][2] this compound itself is not the active inhibitor; it forms a complex with vanadium, and this this compound-vanadium complex is what potently inhibits the enzyme.[1][2] The inhibition is competitive with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive with respect to the cofactor 5,10-methylenetetrahydrofolate.[2]
The inhibition of thymidylate synthase disrupts the sole intracellular pathway for de novo dTMP synthesis.[4][5][6] This leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which is a necessary building block for DNA synthesis and repair.[5][7] Consequently, rapidly dividing cells, such as cancer cells, are highly susceptible to the effects of TS inhibition, which leads to "thymineless death."[5]
On-Target Effects of this compound
The primary on-target effects of this compound, mediated through the inhibition of thymidylate synthase, are:
-
Inhibition of DNA Synthesis: By depleting the dTMP/dTTP pool, this compound directly impedes the ability of cells to replicate their DNA, leading to cell cycle arrest, primarily in the S phase.[4][5]
-
Induction of Apoptosis: The disruption of DNA synthesis and the resulting cellular stress trigger programmed cell death (apoptosis) in cancer cells.[5]
-
Synergistic Potential with Other Chemotherapeutics: By weakening DNA repair mechanisms, thymidylate synthase inhibitors can enhance the efficacy of other DNA-damaging agents and radiation therapy.[7]
Comparative Analysis of Thymidylate Synthase Inhibitors
This compound belongs to a class of anticancer agents known as thymidylate synthase inhibitors. This class includes several clinically approved drugs. A comparison of their key characteristics is presented below.
| Inhibitor | Class | Mechanism of Action | IC50 | Administration |
| This compound | Dipeptide-related | Forms a vanadium complex that competitively inhibits TS with respect to dUMP.[1][2] | 0.7 µg/mL | Not established |
| 5-Fluorouracil (5-FU) | Pyrimidine analog | Metabolized to FdUMP, which forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate.[8][9][10][11][12] | Varies by cell line | Intravenous |
| Pemetrexed | Folate analog | Multi-targeted antifolate that inhibits TS, DHFR, and GARFT.[13][14][15][16][17] | Varies by cell line | Intravenous |
| Raltitrexed | Folate analog | Selective inhibitor of TS; undergoes intracellular polyglutamylation, which enhances its inhibitory activity.[18][19][20][21][22] | Varies by cell line | Intravenous |
Experimental Protocols for Validating On-Target Effects
To confirm that this compound's cellular effects are due to the inhibition of thymidylate synthase, the following key experiments can be performed.
In Vitro Thymidylate Synthase Activity Assay
This assay directly measures the enzymatic activity of purified thymidylate synthase in the presence of an inhibitor.
Protocol:
-
Enzyme and Substrate Preparation:
-
Purify recombinant human thymidylate synthase.
-
Prepare a reaction buffer containing dUMP and the cofactor 5,10-methylenetetrahydrofolate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound and a separate stock solution of a vanadium salt (e.g., vanadyl sulfate).
-
Prepare serial dilutions of the this compound-vanadium complex.
-
-
Enzymatic Reaction:
-
In a 96-well plate, combine the purified thymidylate synthase, the reaction buffer, and the various concentrations of the this compound-vanadium complex.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
The conversion of dUMP to dTMP can be measured using various methods, such as a spectrophotometric assay that monitors the change in absorbance as the folate cofactor is oxidized.
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of the this compound-vanadium complex to thymidylate synthase in a cellular context.
Protocol:
-
Cell Treatment:
-
Treat cultured cancer cells with either a vehicle control or the this compound-vanadium complex for a specified duration.
-
-
Heating:
-
Harvest the cells and lyse them.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).
-
-
Protein Separation:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
-
Detection:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for thymidylate synthase.
-
-
Data Analysis:
-
The binding of the inhibitor should stabilize the target protein, resulting in a higher melting temperature. Plot the amount of soluble thymidylate synthase at each temperature to generate melting curves and determine the shift in the presence of the inhibitor.
-
Rescue Experiment with Thymidine
This experiment can confirm that the cytotoxic effects of this compound are due to the depletion of the thymidylate pool.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate.
-
-
Treatment:
-
Treat the cells with a cytotoxic concentration of the this compound-vanadium complex.
-
In a parallel set of wells, co-treat the cells with the this compound-vanadium complex and an excess of exogenous thymidine.
-
-
Cell Viability Assay:
-
After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
If the cytotoxic effects of this compound are on-target, the addition of exogenous thymidine should rescue the cells from death by replenishing the dTMP/dTTP pool.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the de novo thymidylate synthesis pathway by the this compound-vanadium complex.
Experimental Workflow Diagram
Caption: Experimental workflow for confirming the on-target effects of this compound.
References
- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorouracil - Wikipedia [en.wikipedia.org]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 11. ascopubs.org [ascopubs.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pemetrexed - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. cancercareontario.ca [cancercareontario.ca]
- 20. Raltitrexed - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 22. bccancer.bc.ca [bccancer.bc.ca]
Vanoxonin: A Comparative Analysis Against Established Anticancer Therapies
An objective comparison of Vanoxonin's performance with established thymidylate synthase inhibitors, supported by available experimental data.
Introduction
This compound, a dipeptide metabolite isolated from Saccharopolyspora hirsuta, has been identified as a novel inhibitor of thymidylate synthetase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The inhibition of this enzyme leads to "thymineless death" in rapidly dividing cancer cells, making it a well-established target for anticancer therapies.[2][3][4] This guide provides a comparative overview of the efficacy of this compound against established anticancer drugs that also target thymidylate synthase: 5-Fluorouracil (5-FU), Pemetrexed, and Raltitrexed.
Due to the limited publicly available data on the anticancer efficacy of this compound beyond its initial discovery, this guide will focus on a detailed comparison of the established drugs to provide a benchmark for future research on this compound.
Mechanism of Action: A Shared Target
All four compounds, this compound, 5-FU, Pemetrexed, and Raltitrexed, exert their primary anticancer effect by inhibiting thymidylate synthase. However, their specific interactions with the enzyme and their broader cellular effects differ.
This compound: Forms a vanadium complex to inhibit thymidylate synthetase.[1] The precise nature of this interaction and its effects on other cellular pathways are not yet fully characterized.
5-Fluorouracil (5-FU): A pyrimidine analog that is intracellularly converted to several active metabolites.[5][6] One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis.[5][7] 5-FU's metabolites can also be incorporated into RNA and DNA, contributing to its cytotoxicity.[2][7]
Pemetrexed: A multi-targeted antifolate that not only inhibits thymidylate synthase but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes involved in purine and pyrimidine synthesis.[8][9][10][11] This broader mechanism of action may contribute to its efficacy in a wider range of tumors.
Raltitrexed: A quinazoline folate analogue that is a specific and potent inhibitor of thymidylate synthase.[1][12][13] It is transported into cells and undergoes polyglutamylation, which enhances its inhibitory activity and cellular retention.[12][13]
Below is a diagram illustrating the central role of thymidylate synthase in DNA synthesis and the points of inhibition by these drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. Raltitrexed - Wikipedia [en.wikipedia.org]
Vanoxonin: An Obscure Inhibitor in the Shadow of Established Cancer Research Tools
Vanoxonin, a historically identified inhibitor of thymidylate synthetase, remains a largely enigmatic compound in the landscape of modern cancer biology research. While early reports in the 1980s characterized its basic mechanism, a significant gap in subsequent research leaves its potential as a viable research tool unvalidated and its comparative performance against established alternatives unknown. This guide provides a comparative overview of well-validated thymidylate synthetase inhibitors, highlighting the dearth of data on this compound and outlining the rigorous experimental validation required for any new research tool in this class.
Introduction to Thymidylate Synthetase Inhibition
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[3][4] This makes TS a well-established and clinically relevant target for cancer chemotherapy.[5][6] Several drugs targeting TS have been successfully developed and are in routine clinical use.
This compound: A Historical Snapshot
This compound was first described in 1983 as a natural product isolated from the cultured broths of Saccharopolyspora hirsuta.[7] Early studies identified it as a dipeptide derivative containing 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine.[8] Its primary mechanism of action was reported to be the inhibition of thymidylate synthetase, with an IC50 of 0.7 µg/mL.[7] A key feature of this compound is its formation of a vanadium complex, which is believed to be the active form that competitively inhibits the enzyme with respect to deoxyuridylic acid (dUMP).[9]
Despite this initial characterization, a comprehensive review of the scientific literature reveals a striking absence of further research on this compound's activity in cancer cell lines, animal models, or any comparative studies against other TS inhibitors over the past three decades. Its effects on critical cellular processes such as apoptosis and cell cycle arrest, which are hallmarks of cancer drug validation, remain uninvestigated.
Established Thymidylate Synthetase Inhibitors: A Comparative Overview
In stark contrast to this compound, several other thymidylate synthase inhibitors have undergone extensive preclinical and clinical validation, establishing them as indispensable tools in both research and clinical settings. The most prominent among these are 5-Fluorouracil (5-FU), Pemetrexed, and Raltitrexed.
| Feature | 5-Fluorouracil (5-FU) | Pemetrexed | Raltitrexed | This compound |
| Class | Pyrimidine analog | Multitargeted antifolate | Quinazoline folate analogue | Dipeptide derivative |
| Primary Target(s) | Thymidylate Synthase (TS) | TS, DHFR, GARFT | Thymidylate Synthase (TS) | Thymidylate Synthase (TS) |
| Mechanism of Action | Irreversible inhibition of TS by its metabolite FdUMP.[3][10] Also incorporates into DNA and RNA.[11] | Inhibits multiple enzymes in purine and pyrimidine synthesis.[12][13][14] | Selective and potent inhibition of TS.[15][16][17] | Forms a vanadium complex that competitively inhibits TS.[9] |
| Clinical Applications | Treatment of various solid tumors including colorectal, breast, and head and neck cancers.[5] | Treatment of non-small cell lung cancer and mesothelioma.[13][18] | Treatment of advanced colorectal cancer.[15][17] | Not clinically approved or investigated. |
| Known Resistance Mechanisms | Upregulation of TS, mutations in TS, altered drug metabolism.[10] | Altered drug transport, decreased polyglutamation.[19] | Increased TS expression, decreased cellular uptake.[16] | Unknown. |
| In Vitro Data | Extensive data on cytotoxicity, apoptosis, and cell cycle arrest in numerous cancer cell lines. | Well-characterized effects on cell proliferation and induction of apoptosis. | Demonstrated inhibition of cancer cell growth in various cell lines. | Limited to initial IC50 determination in the 1980s.[7] |
| In Vivo Data | Widely studied in various animal cancer models. | Efficacy demonstrated in preclinical xenograft models. | Proven antitumor activity in animal models. | No publicly available data. |
Signaling Pathways and Experimental Workflows
The validation of a thymidylate synthase inhibitor involves a series of well-defined experimental steps to characterize its mechanism of action and efficacy.
Thymidylate Synthase Signaling Pathway
Caption: Inhibition of Thymidylate Synthase blocks dTMP synthesis.
Experimental Workflow for Validating a TS Inhibitor
Caption: A typical workflow for validating a novel cancer drug.
Detailed Experimental Protocols
Validating a potential research tool like this compound would require rigorous experimentation. Below are outlines of key experimental protocols.
Thymidylate Synthase (TS) Activity Assay
Objective: To determine the direct inhibitory effect of the compound on TS enzyme activity.
Methodology: A common method is the tritiated 5-fluoro-dUMP binding assay.[20]
-
Cell Lysate Preparation: Harvest cancer cells and prepare a cytosolic extract containing the TS enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [³H]-FdUMP (a radiolabeled analog of FdUMP that binds tightly to TS), and the co-factor 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the mixture with varying concentrations of the test inhibitor (e.g., this compound).
-
Quantification: Separate the protein-bound [³H]-FdUMP from the free ligand using a filter-binding assay.
-
Data Analysis: Measure the radioactivity on the filters to quantify the amount of [³H]-FdUMP bound to TS. A decrease in radioactivity in the presence of the inhibitor indicates displacement of the radioligand and therefore inhibition of the enzyme. Calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the inhibitor induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the inhibitor at its IC50 concentration for various time points.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The validation of a small molecule as a research tool in cancer biology is a multi-faceted process that requires robust experimental evidence of its mechanism of action, efficacy, and selectivity.[21] While this compound was identified as a thymidylate synthetase inhibitor decades ago, the lack of subsequent research and publicly available data makes it impossible to validate its utility as a modern research tool. In contrast, inhibitors like 5-Fluorouracil, Pemetrexed, and Raltitrexed have been extensively studied and serve as benchmarks in the field. For this compound to be considered a valuable research tool, it would need to undergo the rigorous in vitro and in vivo validation pipeline outlined above. Until such data becomes available, it remains a historical footnote rather than a practical instrument for advancing our understanding of cancer biology. Researchers seeking to investigate the effects of thymidylate synthase inhibition are advised to utilize the well-characterized and readily available alternatives.
References
- 1. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase: a critical target in cancer therapy? [imrpress.com]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 5. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based studies on species-specific inhibition of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pemetrexed - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. cancercareontario.ca [cancercareontario.ca]
- 17. Raltitrexed - Wikipedia [en.wikipedia.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Vanoxonin's Inhibitory Action: A Comparative Analysis
Vanoxonin, a naturally derived dipeptide, has been identified as a potent inhibitor of thymidylate synthetase (TS), a crucial enzyme in DNA biosynthesis and a key target in cancer chemotherapy. Its inhibitory activity is dependent on the formation of a complex with vanadium. While the primary target of this compound is established, a comprehensive assessment of its inhibitory specificity, particularly in comparison to other known TS inhibitors and its effects on other enzymes, is not extensively documented in publicly available literature. This guide synthesizes the available data on this compound's inhibitory action and outlines the experimental approaches required for a thorough specificity assessment.
Mechanism of Action
This compound exerts its inhibitory effect on thymidylate synthetase through a unique mechanism involving a quinquevalent vanadium complex.[1] Two molecules of this compound ligate with a vanadium ion, and it is this complex that actively inhibits the enzyme.[1] The catechol moiety of the this compound structure is essential for this activity.[1] Kinetic studies have revealed that the this compound-vanadium complex acts as a competitive inhibitor with respect to the substrate deoxyuridylic acid (dUMP) and as an uncompetitive inhibitor concerning the cofactor 5,10-methylenetetrahydrofolate.[1] This dualistic inhibitory pattern distinguishes it from many classical thymidylate synthase inhibitors.
Potency of this compound
The inhibitory potency of the this compound-vanadium complex against thymidylate synthetase has been quantified with an IC50 value of 0.7 µg/mL.[2] This was determined using the enzyme isolated from Ehrlich ascites carcinoma cells.[1]
Comparison with Other Thymidylate Synthetase Inhibitors
A direct comparative study benchmarking the IC50 of this compound against other widely used thymidylate synthetase inhibitors under identical experimental conditions is not available in the reviewed literature. To provide a comprehensive understanding of its relative potency, such a study would be essential. The table below lists IC50 values for other common TS inhibitors, though it is crucial to note that these values were determined in different studies and experimental systems, and thus are not directly comparable to that of this compound.
| Inhibitor | Target Enzyme | IC50 | Source Organism/Cell Line |
| This compound-Vanadium Complex | Thymidylate Synthetase | 0.7 µg/mL | Ehrlich ascites carcinoma |
| 5-Fluorouracil (active metabolite FdUMP) | Thymidylate Synthetase | Varies widely | Various cancer cell lines |
| Raltitrexed | Thymidylate Synthetase | Varies | Various cancer cell lines |
| Pemetrexed | Thymidylate Synthetase, DHFR, GARFT | Varies | Various cancer cell lines |
Note: The IC50 values for 5-Fluorouracil, Raltitrexed, and Pemetrexed are highly dependent on the cell line and assay conditions.
Assessing Specificity: Off-Target Effects
A critical aspect of any inhibitor's profile is its specificity. Ideally, an inhibitor should potently affect its intended target with minimal to no activity against other cellular components, thereby reducing the potential for side effects. The search for off-target effects of this compound, particularly against other metalloenzymes, did not yield any specific studies. Vanadium complexes, in general, are known to interact with a range of enzymes, including phosphatases and ATPases.[3] Therefore, a thorough investigation into this compound's selectivity is warranted.
Experimental Protocols for Specificity Assessment
To comprehensively evaluate the specificity of this compound's inhibitory action, a series of well-established experimental protocols should be employed.
In Vitro Enzyme Inhibition Assays
A panel of enzymes, particularly other metalloenzymes, should be tested for inhibition by the this compound-vanadium complex.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Purify the target enzyme and any off-target enzymes to be tested. Prepare a stock solution of the specific substrate for each enzyme.
-
Inhibitor Preparation: Prepare a stock solution of the this compound-vanadium complex at a known concentration.
-
Assay Reaction: In a suitable buffer system, combine the enzyme, its substrate, and varying concentrations of the this compound-vanadium complex.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction velocity against the inhibitor concentration to determine the IC50 value for each enzyme. A significantly higher IC50 value for off-target enzymes compared to thymidylate synthetase would indicate selectivity.
Kinome Profiling
To assess the specificity of this compound against the human kinome, a broad panel of kinases should be screened.
Experimental Protocol: Kinome Profiling (Example using a commercial service)
-
Compound Submission: Provide a sample of the this compound-vanadium complex at a specified concentration.
-
Kinase Panel Screening: The compound is screened against a large panel of purified human kinases (e.g., >400 kinases) at a fixed ATP concentration.
-
Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated. The results are often presented as a "kinoscan" or a dendrogram, visually representing the kinases that are significantly inhibited.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment, providing insights into an inhibitor's specificity in a more physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the this compound-vanadium complex or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (thymidylate synthetase) and potential off-target proteins at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct binding interaction. A selective inhibitor will only shift the melting curve of its intended target.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams are provided.
References
- 1. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Properties of Vanadium Complexes [mdpi.com]
Safety Operating Guide
Vanoxonin: Essential Disposal Procedures and Safety Guidelines
Absence of a specific Safety Data Sheet (SDS) for Vanoxonin necessitates adherence to general best practices for the disposal of research-grade chemical compounds. All handling and disposal activities must be preceded by a thorough, site-specific risk assessment.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. The following procedures are based on established guidelines for handling and disposing of potentially hazardous laboratory chemicals.
Immediate Safety and Logistical Information
Prior to any handling or disposal of this compound, a comprehensive hazard assessment is mandatory. As an inhibitor of thymidylate synthetase, this compound should be treated as a potentially hazardous substance.
1. Hazard Identification and Precautionary Measures:
-
Personal Protective Equipment (PPE): The use of appropriate PPE is critical. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
-
-
Engineering Controls: To mitigate the risk of inhalation, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
2. Spill Response:
-
In the event of a spill, immediate action should be taken to prevent the generation of dust.
-
The spilled solid material should be carefully swept up and placed into a clearly labeled, sealed container designated for hazardous waste.
-
The affected area must be decontaminated using a suitable solvent or detergent and water. All cleaning materials are to be collected and disposed of as hazardous waste.
This compound Disposal Protocol: A General Framework
The following step-by-step procedure outlines a general protocol for the disposal of solid research chemicals like this compound. This framework must be adapted to comply with all applicable local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Labeling: A dedicated waste container must be clearly and accurately labeled "Hazardous Waste: this compound." The label should also include the date of waste generation and the name of the responsible researcher.
-
Segregation: To prevent potentially dangerous chemical reactions, this compound waste must not be mixed with other chemical waste streams unless compatibility is confirmed. It is crucial to keep it segregated from solvents, acids, and bases.
Step 2: Waste Collection
-
Solid Waste: All solid forms of this compound, including residual product and contaminated items such as weighing papers and gloves, must be collected in the designated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. The label must identify both the solvent and this compound.
Step 3: Waste Storage
-
The hazardous waste container must be stored in a designated, secure, and well-ventilated area. This storage location should be away from any incompatible materials.
-
To mitigate the risk of leaks and spills, the use of secondary containment is required.
Step 4: Professional Disposal Arrangement
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the pickup and proper disposal of the this compound waste.
-
It is imperative to provide the disposal vendor with all available information regarding the chemical, including its name, quantity, and any known or suspected hazards.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Data Presentation: Chemical Waste Disposal Overview
| Waste Type | Recommended Container | Disposal Method | Key Regulatory Considerations |
| Solid Chemical Waste (e.g., this compound powder) | Labeled, sealed, chemical-resistant container | Incineration or chemical treatment by a licensed facility | Resource Conservation and Recovery Act (RCRA) |
| Contaminated Labware (e.g., gloves, wipes) | Labeled, sealed plastic bag or drum | Incineration or landfill (post-decontamination, if applicable) | RCRA |
| Liquid Chemical Waste (e.g., this compound in solvent) | Labeled, sealed, chemical-resistant container (compatible with the solvent) | Incineration, fuel blending, or chemical treatment by a licensed facility | RCRA, Clean Water Act |
Workflow for Proper Disposal of Research-Grade Chemicals
Caption: General workflow for the proper disposal of a research-grade chemical like this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Vanoxonin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Vanoxonin (Vanoxerine dihydrochloride). Adherence to these procedures is critical for ensuring a safe laboratory environment and proper material disposal.
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical powders should be rigorously followed to minimize exposure and prevent contamination.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and a clear plan for disposal.
Essential Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in a laboratory setting. These recommendations are based on safety data sheet guidelines and general best practices for chemical handling.
| PPE Category | Item | Specification/Recommendation | Rationale |
| Eye Protection | Safety Goggles | with side-shields | Protects eyes from airborne dust particles and accidental splashes.[2] |
| Hand Protection | Protective Gloves | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | N95 or equivalent | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling of this compound
This procedural guide details the safe handling of this compound from receipt to use in experimental protocols.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Ensure the storage area is clearly labeled.
2. Preparation for Use:
-
Before handling, ensure you are wearing the complete set of required PPE as detailed in the table above.
-
Conduct all weighing and aliquoting of the this compound powder within a chemical fume hood to minimize the risk of inhalation.[3]
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
3. During Experimentation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If working outside a fume hood, ensure adequate ventilation in the laboratory.
-
Avoid any actions that could generate dust.
4. Post-Experiment:
-
Thoroughly clean all equipment and surfaces that have come into contact with this compound using an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[2]
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water.[1]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
-
Collect any unused this compound powder and materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels) in a clearly labeled, sealed waste container.
-
This container should be designated for non-hazardous chemical waste.
-
Do not dispose of solid this compound powder in the regular trash that will be handled by custodial staff.[4] Laboratory personnel should transport the sealed waste container directly to the designated chemical waste disposal area.
2. Liquid Waste:
-
Aqueous solutions of this compound should be collected in a labeled, sealed waste container.
-
The liquid waste container should be disposed of through the institution's chemical waste management program.
3. Empty Containers:
-
Empty original containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as liquid chemical waste.
-
Once triple-rinsed, the empty container can be disposed of in the regular trash after defacing the label.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
